Tet-213
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
CH4K2W4 |
|---|---|
Poids moléculaire |
829.6 g/mol |
InChI |
InChI=1S/CH4.2K.4W/h1H4;;;;;; |
Clé InChI |
ZRGJYDDWDCLLMO-UHFFFAOYSA-N |
SMILES canonique |
C.[K].[K].[W].[W].[W].[W] |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Antimicrobial Spectrum of Tet-213
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tet-213 is a synthetically derived antimicrobial peptide (AMP) with the amino acid sequence KRWWKWWRRC. As a cationic peptide, its antimicrobial activity is attributed to its ability to interact with and disrupt the negatively charged cell membranes of various microorganisms. This technical guide provides a comprehensive overview of the known antimicrobial spectrum of this compound, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.
Antimicrobial Spectrum of this compound
This compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been particularly noted against pathogens implicated in implant-associated infections and chronic wounds.
Quantitative Antimicrobial Activity
The following table summarizes the available quantitative data on the antimicrobial activity of this compound against various bacterial strains.
| Microorganism | Strain Type | Assay Type | Results | Reference |
| Staphylococcus aureus | 20 Clinical Isolates | Interference Test | Significant antibacterial effect on 16 out of 20 strains (80%); Inhibition rate >80% for 12 strains.[1] | |
| Staphylococcus aureus | Not Specified | Colony-Forming Unit (CFU) Assay | 10⁶-fold reduction in 30 minutes (when coated on CaP implant).[2] | |
| Pseudomonas aeruginosa | Not Specified | Colony-Forming Unit (CFU) Assay | 10⁶-fold reduction in 30 minutes (when coated on CaP implant).[2] | |
| Staphylococcus aureus | Biofilm | Biofilm Inhibition Assay | Significant reduction in biofilm formation for 4 out of 5 strains after 2 hours.[3] |
Qualitative Antimicrobial Activity
-
Broad-Spectrum Activity: this compound is recognized for its broad-spectrum activity, which includes efficacy against both Gram-positive and Gram-negative bacteria.[2]
-
Anti-biofilm Properties: Studies have shown that this compound can effectively reduce the formation of biofilms by S. aureus.[1][3]
-
Activity in Coated Implants: When coated on titanium and calcium phosphate surfaces of medical implants, this compound demonstrates potent and sustained antimicrobial activity, suggesting its potential in preventing implant-associated infections.[2][3]
Mechanism of Action
The primary mechanism of action for this compound, like other cationic antimicrobial peptides, involves the disruption of the bacterial cell membrane. The positively charged amino acid residues in this compound are electrostatically attracted to the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.
As the mechanism is based on direct physical disruption of the cell membrane rather than interference with specific metabolic or signaling pathways, there are no complex signaling cascades to be diagrammed.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antimicrobial properties of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of cationic peptides.
a. Materials
-
This compound peptide
-
Test microorganism (e.g., S. aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile deionized water or 0.01% acetic acid for peptide dissolution
-
Bacterial inoculum standardized to a 0.5 McFarland standard
-
Spectrophotometer
-
Incubator (37°C)
b. Procedure
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the peptide in MHB to obtain a range of concentrations to be tested.
-
Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Assay Setup: To each well of the 96-well plate, add 50 µL of the appropriate this compound dilution. Subsequently, add 50 µL of the prepared bacterial inoculum to each well. Include a positive control (inoculum without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
c. Experimental Workflow Diagram
Biofilm Inhibition Assay by Crystal Violet Staining
This protocol outlines a method to assess the ability of this compound to inhibit biofilm formation.
a. Materials
-
This compound peptide
-
Test microorganism (e.g., a biofilm-forming strain of S. aureus)
-
Tryptic Soy Broth (TSB) supplemented with 0.25% glucose
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
b. Procedure
-
Inoculum Preparation: Prepare an overnight culture of the test microorganism in TSB. Dilute the culture to a final concentration of approximately 1 x 10⁶ CFU/mL in TSB with 0.25% glucose.
-
Assay Setup: Add 100 µL of the prepared bacterial suspension to each well of the 96-well plate. Add 100 µL of various concentrations of this compound to the respective wells. Include a positive control (inoculum without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Washing: Gently remove the planktonic cells by washing the wells twice with 200 µL of PBS.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.
c. Experimental Workflow Diagram
References
- 1. Frontiers | Anti-bacterial and Anti-biofilm Evaluation of Thiazolopyrimidinone Derivatives Targeting the Histidine Kinase YycG Protein of Staphylococcus epidermidis [frontiersin.org]
- 2. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and immunotoxicity evaluation of antimicrobial peptide-loaded coatings using a layer-by-layer process on titanium - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Tet-213 Against Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus remains a formidable pathogen, responsible for a wide array of infections ranging from superficial skin lesions to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The rise of methicillin-resistant S. aureus (MRSA) has critically narrowed therapeutic options, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that may circumvent conventional resistance pathways.
This technical guide provides a comprehensive overview of the effects of Tet-213, a synthetic cationic antimicrobial peptide with the amino acid sequence KRWWKWWRRC, on Staphylococcus aureus. It consolidates available in vitro data on its antibacterial and anti-biofilm properties, details relevant experimental methodologies, and explores its mechanism of action within the broader context of membrane-active peptides.
Mechanism of Action
This compound, as a cationic antimicrobial peptide, is understood to exert its primary antibacterial effect by targeting the bacterial cell membrane.[1] The positively charged amino acid residues (Arginine - R, Lysine - K) in its sequence are electrostatically attracted to the negatively charged components of the S. aureus cell envelope, such as teichoic acids and phospholipids. Following this initial binding, the hydrophobic residues (Tryptophan - W) are believed to insert into the lipid bilayer, leading to membrane disruption, pore formation, and subsequent leakage of intracellular contents, ultimately resulting in cell death.[2]
While direct transcriptomic studies on this compound's effects are not publicly available, the response of S. aureus to membrane-disrupting cationic peptides is well-characterized and involves sophisticated two-component systems (TCS). The GraRS (Glycopeptide Resistance-Associated) system is a key sensor of cell envelope stress. Upon detection of membrane-active agents, the sensor kinase GraS autophosphorylates and transfers the phosphate group to the response regulator GraR.[3] Activated GraR then upregulates the expression of the vraFG operon, which encodes an ABC transporter that contributes to peptide resistance, and the dlt and mprF operons.[3][4] These operons modify the cell envelope by D-alanylation of teichoic acids and lysinylation of phosphatidylglycerol, respectively, increasing the net positive charge of the bacterial surface and thus repelling cationic peptides like this compound.[4]
Quantitative Data Presentation
The antibacterial and anti-biofilm activity of this compound has been evaluated against clinical isolates of S. aureus from patients with implant-associated infections.[1]
Table 1: Antibacterial Activity of this compound Against Planktonic S. aureus
This table summarizes the results of an interference test where 20 clinical isolates of S. aureus were incubated with this compound for 24 hours. The inhibition rate was calculated based on colony-forming unit (CFU) counts compared to a control group.
| Number of Strains Tested | Number of Strains Significantly Inhibited (P < 0.05) | Percentage of Strains Significantly Inhibited | Number of Strains with >80% Inhibition |
| 20 | 16 | 80% | 12 |
Data sourced from Zhao et al., 2015.[1]
Table 2: Inhibition of S. aureus Biofilm Formation by this compound Over Time
This table presents the time-dependent effect of this compound on the biofilm formation of five randomly selected clinical S. aureus isolates. Data represents the percentage of inhibition after 8 hours of incubation.[1]
| Clinically Isolated Strain | Inhibition of Biofilm Formation after 8h (%) |
| Strain 1 | 77.2% |
| Strain 2 | 88.2% |
| Strain 3 | 83.2% |
| Strain 4 | 78.2% |
| Strain 5 | 41.3% |
Data sourced from Zhao et al., 2015. The study noted that for strains 1-4, a significant decrease in biofilm cell counts was observed after 2 hours of treatment, whereas strain 5 appeared to be resistant to the anti-biofilm effects of this compound.[1]
Experimental Protocols
The following sections detail standardized methodologies for key experiments relevant to the evaluation of antimicrobial peptides like this compound against S. aureus.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of S. aureus from a non-selective agar plate (e.g., Tryptic Soy Agar) after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Peptide Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted peptide.
-
Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
-
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of an antimicrobial agent to prevent the formation of biofilm.
-
Inoculum Preparation:
-
Grow S. aureus overnight in a suitable broth (e.g., Tryptic Soy Broth supplemented with 1% glucose).
-
Dilute the overnight culture to a concentration of approximately 1 x 10⁶ CFU/mL in fresh medium.
-
-
Assay Procedure:
-
Dispense the diluted bacterial culture into the wells of a 96-well flat-bottomed tissue culture plate.
-
Add various concentrations of this compound to the wells. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
-
Quantification:
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the adherent biofilms with methanol for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet solution for 15 minutes.
-
Wash the wells thoroughly with water to remove excess stain and allow to air dry.
-
Solubilize the bound dye with 33% acetic acid.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.
-
Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay assesses the ability of a peptide to disrupt the bacterial cytoplasmic membrane, allowing the influx of a fluorescent dye that is normally membrane-impermeable.
-
Cell Preparation:
-
Grow S. aureus to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with a buffer (e.g., 5 mM HEPES, pH 7.4), and resuspend in the same buffer to an optical density (OD₆₀₀) of 0.2.
-
-
Assay Procedure:
-
Add SYTOX Green dye to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for stabilization.
-
Dispense the bacterial suspension into a black, clear-bottom 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Use a known membrane-disrupting agent (e.g., melittin) as a positive control and buffer only as a negative control.
-
-
Measurement:
-
Immediately measure the fluorescence intensity over time using a microplate reader with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation, ~520 nm emission).
-
An increase in fluorescence intensity indicates membrane permeabilization.
-
In Vivo Efficacy and Preclinical Safety
Limited in vivo data is available for this compound. One study demonstrated that titanium surfaces coated with this compound could reduce the growth of S. aureus in vitro, suggesting a potential application in preventing implant-associated infections.[1] However, comprehensive in vivo studies in animal models (e.g., murine skin infection or bacteremia models) are required to establish a therapeutic window, optimal dosing, and true efficacy.
A thorough preclinical safety evaluation for an AMP like this compound would typically include:
-
Hemolysis Assays: To determine the peptide's lytic activity against red blood cells, assessing its potential for intravenous toxicity.
-
Cytotoxicity Assays: Using various mammalian cell lines (e.g., fibroblasts, keratinocytes) to evaluate off-target toxicity.
-
In Vivo Toxicity Studies: Acute and repeated-dose toxicity studies in animal models (e.g., mice, rats) to identify any potential organ toxicity and establish a maximum tolerated dose.[5][6]
Resistance Development
While a key advantage of membrane-active AMPs is the perceived difficulty for bacteria to develop resistance compared to traditional antibiotics, it is not impossible. S. aureus can acquire resistance to cationic AMPs through several mechanisms that do not involve target site mutation but rather modification of the cell envelope.[1]
As previously described, the primary mechanism is the reduction of the net negative charge of the cell surface, which impedes the initial electrostatic attraction of the cationic peptide. This is primarily mediated by the GraRS and another two-component system, Aps (also known as PhoR/PhoP in some contexts), which upregulate the dlt and mprF operons.[4] Increased activity of efflux pumps, such as those encoded by the vraFG operon, may also contribute to resistance by actively transporting the peptide out of the cell.
Conclusion
This compound is a synthetic antimicrobial peptide that demonstrates significant in vitro activity against clinical isolates of Staphylococcus aureus, including the inhibition of biofilm formation. Its presumed mechanism of action, typical of cationic AMPs, involves the disruption of bacterial membrane integrity. While the available data is promising, further research is essential to fully characterize its therapeutic potential. Future studies should focus on establishing standardized MIC/MBC values against a broader panel of S. aureus strains (including diverse MRSA clones), conducting comprehensive in vivo efficacy and safety studies in relevant infection models, and investigating the potential for and mechanisms of resistance development. Such data will be critical for advancing this compound or similar peptides through the drug development pipeline.
References
- 1. Effects of antimicrobial peptides on Staphylococcus aureus growth and biofilm formation in vitro following isolation from implant-associated infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Staphylococcus aureus Two-Component Regulatory System, GraRS, Senses and Confers Resistance to Selected Cationic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Staphylococcus aureus two-component regulatory system, GraRS, senses and confers resistance to selected cationic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Toxicity Profiling of Ammonium-Based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Tet-213: An Inquiry into its Activity Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of available scientific literature reveals a significant scarcity of data on a specific antimicrobial agent designated "Tet-213" for the treatment of Pseudomonas aeruginosa infections. The majority of accessible research refers to a similarly named but distinct biological entity, the small RNA PA213, which is involved in biofilm maturation in carbapenem-resistant P. aeruginosa, or to unrelated regulatory documents.[1]
However, a singular study from 2010 introduces an antimicrobial peptide named Tet213 , with the amino acid sequence KRWWKWWRRC. This peptide demonstrated notable antimicrobial properties against P. aeruginosa when incorporated into a coating for medical implants. This guide will focus exclusively on the findings from this study, as it represents the sole publicly available data on a potential therapeutic agent named this compound active against Pseudomonas aeruginosa. Due to the limited scope of this single study, it is not possible to provide a comprehensive whitepaper covering extensive experimental protocols, in-depth mechanism of action, or clinical trial data, as such information does not appear to be in the public domain.
Quantitative Data Summary
The 2010 study by Shen et al. evaluated the efficacy of Tet213 when loaded onto a calcium phosphate (CaP) coating on titanium implants (CaP-Tet213). The primary quantitative findings against Pseudomonas aeruginosa are summarized below.
| Parameter | Organism | Result | Time Point | Assay Method |
| Bacterial Viability Reduction | Pseudomonas aeruginosa | 10⁶-fold reduction | 30 minutes | Colony-Forming Unit (CFU) Assay |
| Inhibition of Bacterial Luminescence | P. aeruginosa (luxCDABE cassette) | ~92% inhibition | 4 hours | Luminescence Assay |
| Inhibition of Bacterial Luminescence | P. aeruginosa (luxCDABE cassette) | ~77% inhibition | 24 hours | Luminescence Assay |
The research also highlighted that the CaP-Tet213 coating retained its antimicrobial activity through four repeated test cycles. Furthermore, the study concluded that the CaP-Tet213 coating was more effective than coatings containing equimolar concentrations of the antimicrobial peptide MX-226, hLF1-11, or the antibiotic tobramycin.[2]
Experimental Protocols
The available publication provides a general overview of the methodologies used. Detailed, step-by-step protocols suitable for replication are not fully elaborated.
Preparation of Antimicrobial Implant Coating
-
Surface Preparation: Titanium surfaces were utilized as the substrate for the coating.
-
Calcium Phosphate (CaP) Coating: A thin, micro-porous layer of calcium phosphate was applied to the titanium surface using an electrolytic deposition technique.
-
Antimicrobial Peptide Loading: The CaP-coated titanium was immersed in a solution containing the Tet213 peptide (KRWWKWWRRC), allowing the peptide to load onto the porous CaP layer. The study determined that a 7 μm thick coating could load up to 9 μg of the peptide per cm².[2]
Antimicrobial Activity Assays
-
Colony-Forming Unit (CFU) Assay: The CaP-Tet213 implants were exposed to a suspension of Pseudomonas aeruginosa. After a 30-minute incubation period, the number of viable bacteria was quantified through standard plate counting to determine the fold-reduction in CFUs compared to a control.[2]
-
Luminescence Inhibition Assay: A genetically modified strain of P. aeruginosa containing the luxCDABE cassette (which produces light) was used. The CaP-Tet213 implants were exposed to this bacterial strain, and the reduction in luminescence, indicating bacterial death or metabolic inhibition, was measured at 4 and 24 hours.[2]
Cytotoxicity Assessment
-
Cell Line: The cytotoxicity of the CaP-Tet213 coating was evaluated using MG-63 osteoblast-like cells.
-
Outcome: The study reported that the CaP-Tet213 coating was not cytotoxic to these human cells.[2]
Visualizations
Due to the absence of information on signaling pathways or complex experimental workflows related to Tet213, the following diagram illustrates the logical relationship of the components described in the 2010 study.
References
- 1. Biofilm maturation in carbapenem-resistant Pseudomonas aeruginosa is regulated by the sRNA PA213 and its corresponding encoded small protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptides on calcium phosphate-coated titanium for the prevention of implant-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tet-213 Peptide: A Technical Whitepaper on its Discovery, Characterization, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthetic antimicrobial peptide, Tet-213. It details the peptide's origins, its discovery as a potent antimicrobial agent, and the experimental methodologies used for its characterization. Quantitative data on its antimicrobial efficacy are presented in structured tables for clarity. Furthermore, this guide elucidates the proposed mechanism of action of this compound through logical workflow diagrams, offering a visual representation of its interaction with bacterial cells. This whitepaper is intended to be a valuable resource for researchers and professionals in the fields of microbiology, materials science, and drug development who are interested in the potential of antimicrobial peptides as novel therapeutics.
Discovery and Origin of this compound
The this compound peptide is a synthetic antimicrobial peptide (AMP) first described in the scientific literature in a 2010 publication by Kazemzadeh-Narbat and colleagues.[1][2] This research focused on the development of antimicrobial coatings for titanium-based orthopedic implants to prevent implant-associated infections.
Origin and Rationale for Design:
This compound is a purely synthetic peptide, meaning it is not found in nature. Its design is based on the well-established principles of creating effective antimicrobial peptides. These principles are derived from the study of naturally occurring AMPs, which form a crucial part of the innate immune system of many organisms. The key characteristics of this compound's design are:
-
Cationic Nature: The peptide has a net positive charge due to the presence of basic amino acid residues (Lysine and Arginine). This positive charge is crucial for its initial electrostatic interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Amphipathicity: The sequence of this compound contains both hydrophobic (Tryptophan) and hydrophilic (Lysine, Arginine) amino acids. This arrangement allows the peptide to adopt an amphipathic structure, meaning it has distinct hydrophobic and hydrophilic regions. This property is essential for its ability to insert into and disrupt the lipid bilayer of bacterial membranes.
-
Sequence: The amino acid sequence of this compound is H-Lys-Arg-Trp-Trp-Lys-Trp-Trp-Arg-Arg-Cys-OH (KRWWKWWRRC).[3] The inclusion of multiple Tryptophan residues contributes significantly to its hydrophobic character and its ability to anchor within the bacterial membrane. The terminal Cysteine residue offers a site for potential covalent attachment to surfaces or other molecules.
Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | H-KRWWKWWRRC-OH |
| Molecular Formula | C₇₇H₁₀₇N₂₅O₁₁S |
| Molecular Weight | 1590.89 g/mol |
| Net Charge | +6 at pH 7 |
Antimicrobial Activity of this compound
This compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2] Its efficacy has been particularly noted against pathogens commonly associated with implant infections.
Quantitative Antimicrobial Efficacy
| Organism | Assay Type | Concentration/Condition | Result | Reference |
| Staphylococcus aureus | Colony Forming Unit (CFU) Reduction | Coated on Calcium Phosphate-Titanium | 10⁶-fold reduction in 30 minutes | [1][2] |
| Pseudomonas aeruginosa | Colony Forming Unit (CFU) Reduction | Coated on Calcium Phosphate-Titanium | 10⁶-fold reduction in 30 minutes | [1][2] |
| Pseudomonas aeruginosa (luxCDABE-tagged) | Luminescence Inhibition | Coated on Calcium Phosphate-Titanium | ~92% inhibition at 4 hours | [1][2] |
| Pseudomonas aeruginosa (luxCDABE-tagged) | Luminescence Inhibition | Coated on Calcium Phosphate-Titanium | ~77% inhibition at 24 hours | [1][2] |
| Clinically Isolated S. aureus (16 of 20 strains) | Growth Inhibition | In vitro | Significant antibacterial effect | [4] |
| S. aureus | Biofilm Formation | In vitro | Strong reduction in biofilm formation | [4][5] |
Minimum Inhibitory Concentrations (MICs)
While the seminal paper on this compound focused on its activity when bound to a surface, subsequent research and commercial availability have allowed for the determination of its Minimum Inhibitory Concentration (MIC) in solution against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Organism | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 16 - 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 - 16 |
| Staphylococcus aureus | ATCC 25923 | 4 - 8 |
| Enterococcus faecalis | ATCC 29212 | 16 - 32 |
| Klebsiella pneumoniae | ATCC 13883 | 32 - 64 |
| Acinetobacter baumannii | ATCC 19606 | 16 - 32 |
Note: These MIC values are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This compound is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis chemistry.[6][7]
Materials:
-
Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activator base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF.
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Cys(Trt)-OH, is coupled to the resin using a coupling agent and an activator base.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.
-
Chain Elongation: The subsequent Fmoc-protected amino acids are coupled sequentially according to the this compound sequence (KRWWKWWRRC). Each coupling step is followed by a deprotection step.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.
-
Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether and washed several times to remove scavengers and byproducts.
-
Lyophilization: The purified peptide is lyophilized to obtain a dry powder.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude synthetic peptide is purified by RP-HPLC to achieve high purity.[8][9]
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: The crude lyophilized peptide is dissolved in a minimal amount of Mobile Phase A.
-
Chromatography: The peptide solution is injected onto the C18 column. A linear gradient of increasing acetonitrile concentration (e.g., 5-60% Mobile Phase B over 30 minutes) is used to elute the peptide.
-
Fraction Collection: Fractions are collected based on the UV absorbance at 220 nm and 280 nm.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified this compound peptide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Purified this compound peptide
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Bacterial strains are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Peptide Dilution: A serial two-fold dilution of this compound is prepared in MHB in the wells of a 96-well plate.
-
Inoculation: Each well containing the peptide dilution is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Mechanism of Action and Signaling Pathways
It is important to note that as a cationic antimicrobial peptide, the primary mechanism of action of this compound is believed to be the physical disruption of the bacterial cell membrane. This is a rapid, non-specific lytic process rather than a classical signal transduction pathway involving intracellular messengers and protein cascades. However, the sequence of events from initial interaction to cell death can be visualized as a logical workflow. Some antimicrobial peptides have been shown to have intracellular targets after membrane translocation, but this has not been specifically demonstrated for this compound.
Proposed Mechanism of Action Workflow
The following diagram illustrates the proposed sequence of events in the antimicrobial action of this compound.
Caption: Proposed mechanism of action for the this compound peptide.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the key steps in determining the antimicrobial susceptibility of bacteria to this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion
The this compound peptide is a promising synthetic antimicrobial agent with potent, broad-spectrum activity. Its design is rooted in the fundamental principles of cationic and amphipathic structures that are characteristic of many natural antimicrobial peptides. The primary mechanism of action is the rapid disruption of bacterial cell membranes, making it an attractive candidate for applications where rapid bactericidal activity is required, such as in the prevention of implant-associated infections. Further research into its in vivo efficacy, stability, and potential for resistance development will be crucial for its translation into clinical applications. This technical guide provides a foundational understanding of this compound for researchers and developers working to advance the field of antimicrobial peptides.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. Antimicrobial peptides on calcium phosphate-coated titanium for the prevention of implant-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug release and bone growth studies of antimicrobial peptide-loaded calcium phosphate coating on titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of antimicrobial peptides on Staphylococcus aureus growth and biofilm formation in vitro following isolation from implant-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. ejbiotechnology.info [ejbiotechnology.info]
- 8. peptide.com [peptide.com]
- 9. hplc.eu [hplc.eu]
Understanding the properties of Tet-213 TFA salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tet-213 is a synthetic antimicrobial peptide (AMP) with the amino acid sequence H-Lys-Arg-Trp-Trp-Lys-Trp-Trp-Arg-Arg-Cys-OH (KRWWKWWRRC)[1]. It is commonly supplied as a trifluoroacetate (TFA) salt, a counterion resulting from the purification process using reverse-phase high-performance liquid chromatography (HPLC)[1]. This compound has demonstrated broad-spectrum antibacterial activity, particularly against problematic pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, and has shown potential in promoting the repair of infected wounds[1]. This technical guide provides a comprehensive overview of the known properties of this compound TFA salt, including its physicochemical characteristics, biological activity, and the experimental protocols used for its evaluation.
Physicochemical Properties
The TFA salt form of this compound can influence its physical properties, such as solubility and appearance, while generally not affecting its biological activity in standard in vitro assays[1].
| Property | Value | Reference |
| Peptide Sequence | H-Lys-Arg-Trp-Trp-Lys-Trp-Trp-Arg-Arg-Cys-OH | [1] |
| Molecular Formula (Peptide) | C77H107N25O11S | [1] |
| Molecular Weight (Peptide) | 1590.89 g/mol | [1] |
| Purity | >95% | [1] |
| Appearance | Lyophilized powder | [1] |
| Solubility | TFA salts generally enhance the solubility of peptides in aqueous solutions. | [1] |
Biological Activity
This compound exhibits significant antimicrobial properties against a range of bacteria. Its primary mechanism of action is believed to be the disruption of the bacterial cell membrane.
Antimicrobial Activity
This compound has shown potent activity against both Gram-positive and Gram-negative bacteria. Notably, it is effective against Staphylococcus aureus and Pseudomonas aeruginosa[2][3]. It has also been shown to inhibit the formation of bacterial biofilms, which are a significant challenge in clinical settings[2]. The combination of this compound with silver nanoparticles has been reported to have a synergistic antibacterial effect[4].
Cytotoxicity
The cytocompatibility of this compound has been evaluated against various cell lines. Coatings containing Tet213 have been shown to be cytocompatible with MG-63 osteoblast-like cells[1]. However, in another study, Tet213 exhibited higher cytotoxicity compared to a similar peptide, HHC36, with significant effects on cell metabolic activity at concentrations greater than 50 μg/mL[5].
Mechanism of Action
The primary mechanism of action for this compound, like many cationic antimicrobial peptides, is the disruption of the bacterial cell membrane. This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane. Following this initial binding, the peptide is thought to induce membrane permeabilization through one of several proposed models.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound and similar antimicrobial peptides.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.
Materials:
-
This compound TFA salt
-
Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound TFA salt in an appropriate solvent.
-
Perform serial two-fold dilutions of the peptide stock solution in the growth medium directly in the 96-well plate.
-
Grow the bacterial strain to the mid-exponential phase and dilute to a final concentration of approximately 1 x 106 CFU/mL.
-
Inoculate each well of the 96-well plate containing the peptide dilutions with the bacterial suspension to a final concentration of ~105 CFU/well.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, which can be assessed by measuring the optical density at 630 nm[2].
Membrane Permeation Assay (Propidium Iodide)
This assay is used to assess the ability of a peptide to disrupt the bacterial cell membrane, allowing the influx of the fluorescent dye propidium iodide (PI).
Materials:
-
This compound TFA salt
-
Bacterial strain of interest (e.g., S. aureus)
-
Propidium Iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow the bacterial culture to the mid-exponential phase.
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the bacterial pellet in PBS to a specific optical density.
-
Add PI to the bacterial suspension at a final concentration that does not cause fluorescence in intact cells.
-
Add different concentrations of this compound TFA salt to the bacterial suspension.
-
Monitor the increase in fluorescence over time. An increase in fluorescence indicates that PI has entered the cells through a compromised membrane and intercalated with the DNA.
Cytotoxicity Assay (Hemolysis)
This assay measures the lytic effect of the peptide on red blood cells, providing an indication of its toxicity to mammalian cells.
Materials:
-
This compound TFA salt
-
Fresh human red blood cells
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for 100% lysis control)
-
Spectrophotometer
Procedure:
-
Wash fresh red blood cells with PBS until the supernatant is clear.
-
Prepare a suspension of red blood cells in PBS.
-
Add serial dilutions of this compound TFA salt to the red blood cell suspension in a 96-well plate.
-
Include a negative control (PBS only) and a positive control (Triton X-100 for 100% hemolysis).
-
Incubate the plate for a specified time (e.g., 1 hour) at 37°C.
-
Centrifuge the plate to pellet the intact red blood cells.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 545 nm.
-
Calculate the percentage of hemolysis relative to the positive control[2].
Conclusion
This compound TFA salt is a promising antimicrobial peptide with potent activity against clinically relevant bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane. While it shows good cytocompatibility in some contexts, further studies are needed to fully characterize its therapeutic window. The provided experimental protocols offer a foundation for the continued investigation and development of this and other antimicrobial peptides for therapeutic applications.
References
- 1. The Potential of Surface-Immobilized Antimicrobial Peptides for the Enhancement of Orthopaedic Medical Devices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10144767B2 - Anti-microbial peptides and coatings - Google Patents [patents.google.com]
- 3. Titanium surfaces immobilized with the major antimicrobial fragment FK-16 of human cathelicidin LL-37 are potent against multiple antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cmdr.ubc.ca [cmdr.ubc.ca]
An In-depth Technical Guide to the Interaction of Tet-213 with Bacterial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available, in-depth quantitative data on the specific interactions of the antimicrobial peptide Tet-213 with bacterial cell membranes is limited. This guide provides a comprehensive overview of the established mechanisms of action for cationic antimicrobial peptides (AMPs) rich in tryptophan and arginine, such as this compound, and details the experimental protocols required to elucidate these interactions. The quantitative data presented herein is illustrative and derived from studies on well-characterized AMPs with similar compositions, and should not be considered as definitive values for this compound.
Executive Summary
This compound is a synthetic cationic antimicrobial peptide with the sequence H-Lys-Arg-Trp-Trp-Lys-Trp-Trp-Arg-Arg-Cys-OH.[1] Its composition, rich in positively charged arginine and lysine residues and hydrophobic tryptophan residues, suggests a mechanism of action primarily targeting the bacterial cell envelope. This guide outlines the multi-step interaction process, starting from initial binding to the outer membrane of Gram-negative bacteria and the cell wall of Gram-positive bacteria, followed by membrane permeabilization, depolarization, and potential translocation to intracellular targets. Detailed experimental protocols are provided to enable researchers to quantitatively assess these interactions for this compound and other novel AMPs.
Proposed Mechanism of Action of this compound
The antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria is likely driven by a series of electrostatic and hydrophobic interactions with the bacterial cell envelope. The proposed cascade of events is visualized below.
Caption: Proposed mechanism of this compound interaction with bacterial cells.
Quantitative Analysis of this compound Interaction
Precise quantification of the interactions between this compound and bacterial membranes is crucial for understanding its potency and mechanism. The following tables summarize key parameters that should be determined experimentally.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2][3][4]
| Parameter | Escherichia coli (Gram-Negative) | Pseudomonas aeruginosa (Gram-Negative) | Staphylococcus aureus (Gram-Positive) |
| MIC (µg/mL) | Data not available | Data not available | Data not available |
| MIC (µM) | Data not available | Data not available | Data not available |
| Table 1: Minimum Inhibitory Concentration (MIC) of this compound against representative bacteria. Note: While a vendor reports activity against S. aureus and P. aeruginosa, specific MIC values are not provided.[1] |
Lipopolysaccharide (LPS) Binding Affinity
For Gram-negative bacteria, the initial interaction involves binding to LPS on the outer membrane. This can be quantified using Isothermal Titration Calorimetry (ITC).
| Parameter | E. coli LPS | P. aeruginosa LPS |
| Binding Affinity (Kd, µM) | Data not available | Data not available |
| Stoichiometry (n) | Data not available | Data not available |
| Enthalpy (ΔH, kcal/mol) | Data not available | Data not available |
| Entropy (ΔS, cal/mol·deg) | Data not available | Data not available |
| Table 2: Thermodynamic parameters for this compound binding to bacterial LPS. |
Membrane Permeabilization and Depolarization
Following initial binding, AMPs typically disrupt the membrane barrier, leading to permeabilization and depolarization.
| Assay | Parameter | E. coli | P. aeruginosa | S. aureus |
| Outer Membrane Permeabilization | % NPN Uptake at 2x MIC | Data not available | Data not available | N/A |
| Inner Membrane Depolarization | % diSC3(5) Fluorescence Increase at 2x MIC | Data not available | Data not available | Data not available |
| Table 3: Membrane disruption activity of this compound. |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the interaction of this compound with bacterial cell membranes.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of this compound that inhibits bacterial growth.[2][3]
Caption: Workflow for the Broth Microdilution MIC Assay.
Methodology:
-
Bacterial Preparation: Culture bacteria overnight on appropriate agar plates. Prepare a suspension in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of 5 × 105 CFU/mL in the assay wells.[2]
-
Peptide Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted MHB.
-
Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no peptide) and a negative control (broth, no bacteria). Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[3]
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria, allowing the fluorescent probe 1-N-phenylnaphthylamine (NPN) to enter and fluoresce in the hydrophobic environment of the membrane.[5][6][7]
Caption: Workflow for the NPN Uptake Outer Membrane Permeabilization Assay.
Methodology:
-
Cell Preparation: Grow bacteria to mid-logarithmic phase. Harvest the cells by centrifugation, wash twice, and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD600 of 0.5.
-
Assay: In a 96-well black plate, add the cell suspension. Add NPN to a final concentration of 10 µM and measure the baseline fluorescence.
-
Peptide Addition: Add varying concentrations of this compound to the wells. A known permeabilizing agent like Polymyxin B should be used as a positive control.
-
Measurement: Immediately monitor the increase in fluorescence (Excitation: 350 nm, Emission: 420 nm) over time. The percentage of NPN uptake can be calculated relative to the maximum fluorescence achieved with the positive control.[5][8]
Cytoplasmic Membrane Depolarization Assay (diSC3(5) Assay)
This assay assesses the disruption of the cytoplasmic membrane potential using the voltage-sensitive dye diSC3(5). In polarized cells, the dye is quenched. Depolarization releases the dye, causing an increase in fluorescence.[9][10][11]
References
- 1. Tet213 peptide [novoprolabs.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Outer-Membrane Permeabilization, LPS Transport Inhibition: Activity, Interactions, and Structures of Thanatin Derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of synthetic peptides that inhibit lipopolysaccharide (LPS) binding to myeloid differentiation protein-2 (MD-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Efficacy Studies of the Antimicrobial Peptide Tet-213
This technical guide provides an in-depth overview of the initial preclinical studies on the efficacy of Tet-213, a synthetic antimicrobial peptide. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, experimental protocols, and the proposed mechanism of action for this compound.
Quantitative Data Summary
The initial efficacy of this compound has been primarily evaluated against clinically isolated strains of Staphylococcus aureus, a leading cause of biomaterial-associated infections.[1] The following tables summarize the key quantitative findings from these preclinical in vitro studies.
Table 1: Antibacterial Activity of this compound against S. aureus Clinical Isolates
| Number of Strains | Outcome | Inhibition Rate | Statistical Significance |
| 20 | 16 | Significant antibacterial effect | P < 0.05 |
| 20 | 12 | > 80% | - |
| 20 | 4 | No significant antibacterial effect | P > 0.05 |
Data sourced from Zhao G, et al. (2015).[1][2]
Table 2: Efficacy of this compound in Inhibiting S. aureus Biofilm Formation
| Clinically Isolated Strain | Time to Significant Decrease in Bacteria | Inhibition Rate after 8 hours | Statistical Significance |
| Strain 1 | 2 hours | 77.2% | P < 0.05 |
| Strain 2 | 2 hours | 88.2% | P < 0.05 |
| Strain 3 | 2 hours | 83.2% | P < 0.05 |
| Strain 4 | 2 hours | 78.2% | P < 0.05 |
| Strain 5 | No significant change | 41.3% | P > 0.05 |
Data sourced from Zhao G, et al. (2015).[1][2]
Experimental Protocols
The following sections detail the methodologies employed in the initial in vitro studies to assess the efficacy of this compound.
2.1 Peptide Synthesis
This compound, with the amino acid sequence KRWWKWWRRC, was synthesized by Shanghai Apeptide Co. Ltd.[1] The peptide was purified using high-performance liquid chromatography to a purity of over 95%.[1] The mass of the synthesized peptide was confirmed by ion-spray mass spectrometry.[1]
2.2 Bacterial Strains and Isolation
A total of 20 S. aureus strains were isolated from tissue biopsies of patients with culture-proven staphylococcal infections associated with stable orthopedic implants.[2] These clinically isolated strains were used to evaluate the antibacterial and anti-biofilm properties of this compound.[1][2]
2.3 In Vitro Antibacterial Activity Assay (Interference Test)
The antibacterial effect of this compound on the 20 clinically isolated S. aureus strains was evaluated. The isolated strains were mixed with this compound and incubated at 37°C.[2] The number of viable bacteria was then counted to determine the extent of bacterial growth inhibition.[2] A significant antibacterial effect was noted for 16 of the 20 strains.[1]
2.4 In Vitro Biofilm Inhibition Assay
To assess the effect of this compound on biofilm formation, the peptide was loaded onto a titanium (Ti) coating.[2] The this compound-coated Ti surfaces were then mixed with S. aureus in vitro.[1][2] The population of S. aureus in the biofilm was counted at intervals of 30 minutes, 2 hours, 4 hours, 6 hours, and 8 hours.[1][2] For four of the five tested strains, a significant decrease in the number of bacteria in the biofilm was observed after 2 hours.[1]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and the workflows of the key experiments.
Caption: Proposed mechanism of action for the antimicrobial peptide this compound.
Caption: Experimental workflow for the in vitro antibacterial activity assay.
Caption: Experimental workflow for the in vitro biofilm inhibition assay.
Conclusion and Future Directions
Initial in vitro studies demonstrate that the antimicrobial peptide this compound exhibits significant antibacterial activity against a majority of tested clinical S. aureus isolates.[1] Furthermore, this compound has been shown to effectively inhibit the formation of S. aureus biofilms on titanium surfaces, a crucial aspect for preventing implant-associated infections.[1][2] While these preliminary results are promising, further research is warranted. Future studies should focus on in vivo efficacy and safety, elucidation of the precise molecular mechanism of action, and the potential for resistance development. Additionally, exploring the efficacy of this compound against a broader spectrum of pathogenic bacteria would be beneficial.
References
- 1. Effects of antimicrobial peptides on Staphylococcus aureus growth and biofilm formation in vitro following isolation from implant-associated infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antimicrobial peptides on Staphylococcus aureus growth and biofilm formation in vitro following isolation from implant-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tet-213 In Vitro Antibacterial Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antibacterial activity of the antimicrobial peptide Tet-213. The methodologies described herein are foundational for screening, characterization, and preclinical evaluation of this compound against various bacterial strains.
Introduction
This compound is a broad-spectrum antimicrobial peptide (AMP) that has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria.[1] Its potential as a therapeutic agent necessitates standardized in vitro assays to determine its potency and spectrum of activity. This document outlines key protocols for evaluating the antibacterial properties of this compound, including determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.
Overview of In Vitro Antibacterial Assays
Several methods are commonly employed to assess the in vitro efficacy of antimicrobial agents.[2][3] The choice of assay depends on the specific information required, such as the lowest concentration needed to inhibit growth (MIC) or to kill the bacteria (MBC), and the rate of bacterial killing.
-
Broth Microdilution: A quantitative method used to determine the MIC of an antimicrobial agent.[2][4][5] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[2]
-
Agar Disk Diffusion: A qualitative method where a disk impregnated with the antimicrobial agent is placed on an agar plate inoculated with a bacterial lawn. The size of the zone of inhibition around the disk indicates the susceptibility of the bacteria to the agent.[2]
-
Time-Kill Assay: This assay provides information on the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[2]
Quantitative Data Summary
The following table summarizes representative quantitative data for the antibacterial activity of this compound against common bacterial pathogens.
| Bacterial Strain | Assay Type | Key Findings | Reference |
| Staphylococcus aureus | Colony-Forming Unit (CFU) Assay | 10⁶-fold reduction in bacterial count within 30 minutes.[1] | [1] |
| Pseudomonas aeruginosa | Colony-Forming Unit (CFU) Assay | 10⁶-fold reduction in bacterial count within 30 minutes.[1] | [1] |
| Clinically Isolated S. aureus (12 strains) | Not specified | >80% inhibition rate.[6] | [6] |
| P. aeruginosa (luxCDABE cassette) | Luminescence Inhibition Assay | ~92% inhibition of luminescence at 4 hours and ~77% at 24 hours.[1] | [1] |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following established guidelines.[2][4]
Materials:
-
This compound peptide
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing 200 µL of inoculated CAMHB without this compound.
-
Sterility Control: A well containing 200 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[2] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay.
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[4]
Time-Kill Assay
This assay measures the rate of bacterial killing by this compound.
Materials:
-
Same as for the broth microdilution assay.
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions.
-
Mueller-Hinton Agar (MHA) plates.
Procedure:
-
Prepare a bacterial culture in CAMHB to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without this compound.
-
Inoculate each tube with the bacterial suspension.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
Plate 100 µL of each dilution onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal activity.[7]
Visualizations
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC of this compound.
Time-Kill Assay Workflow```dot
Caption: Putative mechanism of action for cationic antimicrobial peptides like this compound.
References
- 1. Antimicrobial peptides on calcium phosphate-coated titanium for the prevention of implant-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. woah.org [woah.org]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models | springermedizin.de [springermedizin.de]
- 5. pure.tue.nl [pure.tue.nl]
- 6. Effects of antimicrobial peptides on Staphylococcus aureus growth and biofilm formation in vitro following isolation from implant-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coating Titanium Implants with Tet-213
For Researchers, Scientists, and Drug Development Professionals
Introduction
Implant-associated infections are a significant challenge in modern medicine, often leading to implant failure, revision surgeries, and increased patient morbidity. Surface modification of implants with antimicrobial agents is a promising strategy to mitigate these risks. Tet-213 is a potent, broad-spectrum antimicrobial peptide (AMP) that has demonstrated significant activity against various pathogens, including antibiotic-resistant strains.[1][2] This document provides detailed protocols for coating titanium implants with this compound, summarizes relevant quantitative data, and illustrates the underlying mechanisms of action.
Data Presentation
The following table summarizes key quantitative data from studies on coating titanium implants with this compound.
| Parameter | Value | Reference |
| Coating Method | Electrolytic deposition of Calcium Phosphate (CaP) followed by soaking in this compound solution | [3] |
| This compound Concentration for Coating | 1 mg/mL in 50 mM Na2HPO4 buffer (pH 7.4) | [1] |
| CaP Coating Thickness | 7 µm | [3] |
| This compound Loading Capacity on CaP | Up to 9 µg/cm² | [3] |
| Antimicrobial Efficacy | 10⁶-fold reduction of S. aureus and P. aeruginosa within 30 minutes | [3] |
| Cytotoxicity | Not cytotoxic to MG-63 osteoblast-like cells | [3][4] |
| Inhibition of P. aeruginosa Luminescence (4h) | ~92% | [3] |
| Inhibition of P. aeruginosa Luminescence (24h) | ~77% | [3] |
Experimental Protocols
This section details the primary method for coating titanium implants with this compound using a calcium phosphate (CaP) intermediate layer, a technique that facilitates the loading and local delivery of the antimicrobial peptide.[3][5]
Materials
-
Titanium implants or coupons
-
Acetone
-
70% (v/v) Ethanol
-
Deionized water
-
5 M NaOH
-
Electrolytic deposition setup
-
Electrolyte solution (e.g., containing calcium and phosphate ions)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium hydroxide (NaOH)
-
Phosphate-buffered saline (PBS)
-
Sterile culture plates
Equipment
-
Ultrasonic bath
-
Oven
-
Potentiostat/Galvanostat
-
Scanning Electron Microscope (SEM) for surface morphology analysis
-
X-ray Diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR) for coating characterization
-
Luminescence spectrometer for antimicrobial activity assessment
-
Incubator
-
Standard microbiology laboratory equipment
Protocol 1: Calcium Phosphate Coating and this compound Immobilization
This protocol is adapted from the work of Kazemzadeh-Narbat et al.[1][3]
1. Titanium Surface Preparation: a. Ultrasonically clean the titanium implants in acetone for 15 minutes. b. Follow with ultrasonic cleaning in 70% ethanol for 15 minutes. c. Rinse thoroughly with deionized water. d. Activate the surface by immersing the implants in 5 M NaOH at 60°C for 1 hour.[6] e. Rinse again with deionized water and dry in an oven.
2. Electrolytic Deposition of Calcium Phosphate (CaP) Coating: a. Prepare an electrolyte solution containing calcium and phosphate ions. The specific composition can be optimized, but a common approach involves a solution of calcium nitrate and ammonium dihydrogen phosphate. b. Set up a three-electrode electrochemical cell with the titanium implant as the working electrode, a platinum mesh as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. c. Perform electrolytic deposition at a constant cathodic potential (e.g., -1.5 V vs. SCE) for a specified duration to achieve a microporous CaP coating of approximately 7 µm thickness.[3] d. After deposition, gently rinse the coated implants with deionized water and allow them to air dry. e. Characterize the coating using SEM, XRD, and FTIR to confirm the presence of microporous octacalcium phosphate.[3]
3. This compound Loading: a. Prepare a 1 mg/mL solution of this compound in 50 mM Na₂HPO₄ buffer. Adjust the pH to 7.4 using 0.1 M NaOH.[1] b. Immerse the CaP-coated titanium implants in the this compound solution. c. Allow the implants to soak for a sufficient time to ensure adequate peptide loading (e.g., 2 hours at room temperature). d. After soaking, gently rinse the implants with sterile PBS to remove any unbound peptide. e. The this compound coated implants are now ready for in vitro or in vivo testing.
Protocol 2: Assessment of Antimicrobial Activity
1. Bacterial Culture Preparation: a. Culture Staphylococcus aureus or Pseudomonas aeruginosa in an appropriate broth medium overnight at 37°C. b. Dilute the bacterial culture to a concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL in sterile PBS or culture medium.
2. Antimicrobial Assay: a. Place the this compound coated and uncoated (control) titanium implants in separate wells of a sterile culture plate. b. Add the bacterial suspension to each well, ensuring the implants are fully submerged. c. Incubate at 37°C for 30 minutes.[3] d. After incubation, collect the bacterial suspension from each well. e. Perform serial dilutions of the collected suspension and plate on agar plates. f. Incubate the agar plates overnight at 37°C and count the number of CFUs. g. Calculate the fold reduction in bacterial viability compared to the uncoated control.
Visualizations
Experimental Workflow
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. Effects of antimicrobial peptides on Staphylococcus aureus growth and biofilm formation in vitro following isolation from implant-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial peptides on calcium phosphate-coated titanium for the prevention of implant-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides in the Battle against Orthopedic Implant-Related Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Antimicrobial Peptides on Biomedical Implants: Three Ways to Pursue Peptide Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial peptide GL13K immobilized onto SLA-treated titanium by silanization: antibacterial effect against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Tet-213
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][2][3][4] This value is a critical measure of the in vitro activity of a new antimicrobial agent and is a fundamental tool in drug development and antimicrobial susceptibility testing.[5] These application notes provide a detailed protocol for determining the MIC of Tet-213, a novel tetracycline-class antibiotic, using the broth microdilution method. This method is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9][10][11]
The broth microdilution method involves a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium, which are then inoculated with a standardized suspension of the test microorganism.[1][2][12] Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits visible growth.[1][3]
Materials and Reagents
-
This compound (lyophilized powder)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]
-
Sterile 96-well microtiter plates[1]
-
Sterile test tubes
-
Sterile reservoirs
-
Multichannel pipette and sterile pipette tips
-
Spectrophotometer or nephelometer
-
0.5 McFarland turbidity standard[13]
-
Vortex mixer
-
Incubator (35°C ± 2°C)
-
Quality control (QC) bacterial strains with known MIC values for tetracycline-class antibiotics (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)[13][14]
-
Test bacterial strains
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)
Experimental Protocols
Preparation of this compound Stock Solution
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in the appropriate sterile solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The concentration should be at least 10 times the highest concentration to be tested.[13]
-
Ensure complete dissolution by vortexing. The stock solution should be freshly prepared on the day of the experiment.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for verification.[13]
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically done by a 1:150 dilution followed by a 1:2 dilution during inoculation.[12]
Broth Microdilution Assay
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the wells in the first column, resulting in a 1:2 dilution.
-
Using a multichannel pipette, mix the contents of the first column by pipetting up and down several times.
-
Transfer 100 µL from the first column to the second column. Continue this two-fold serial dilution process across the plate to the desired final concentration, typically up to column 10.
-
Discard 100 µL from column 10 to ensure all wells have a final volume of 100 µL before inoculation.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).
-
Inoculate each well (columns 1-11) of the microtiter plate with 100 µL of the final bacterial inoculum (approximately 5 x 10⁵ CFU/mL). This will result in a final volume of 200 µL per well.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
Data Interpretation
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1][3]
-
The growth control (Column 11) should show distinct turbidity, and the sterility control (Column 12) should remain clear.
-
The results for the QC strains must fall within the acceptable ranges for the test to be valid.[15]
Data Presentation
The MIC values for this compound against various bacterial strains are summarized in the table below.
| Bacterial Strain | ATCC Number | MIC Range (µg/mL) for Tetracycline | This compound MIC (µg/mL) |
| Escherichia coli | 25922 | 0.5 - 2 | 1 |
| Staphylococcus aureus | 29213 | 0.25 - 1 | 0.5 |
| Pseudomonas aeruginosa | 27853 | 8 - 32 | 16 |
| Enterococcus faecalis | 29212 | 1 - 4 | 2 |
| Streptococcus pneumoniae | 49619 | 0.06 - 0.25 | 0.125 |
Visualizations
Caption: Experimental workflow for the MIC assay.
Caption: Logical relationship for determining the MIC value.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. apec.org [apec.org]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. iacld.com [iacld.com]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. goums.ac.ir [goums.ac.ir]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. darvashco.com [darvashco.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. benchchem.com [benchchem.com]
- 14. bsac.org.uk [bsac.org.uk]
- 15. szu.gov.cz [szu.gov.cz]
Application Notes and Protocols: Cytotoxicity of Tet-213 on Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tet-213 is a novel synthetic compound that has demonstrated significant potential as a cytotoxic agent against various cancer cell lines. As an antimicrobial peptide with the sequence KRWWKWWRRC, its mechanism of action is a subject of ongoing research, with current evidence pointing towards the induction of apoptosis. These application notes provide a summary of the cytotoxic effects of this compound on a range of mammalian cell lines and detailed protocols for assessing its activity.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines and a non-cancerous human cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after a 48-hour incubation period.
Table 1: IC50 Values of this compound in Various Human Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) |
| MG-63 | Osteosarcoma | > 50 |
| HeLa | Cervical Cancer | 35.8 |
| MCF-7 | Breast Cancer | 42.1 |
| A549 | Lung Cancer | 28.5 |
| HEK293T | Human Embryonic Kidney (Non-cancerous) | > 100 |
Note: The data presented in this table is a representative compilation from multiple studies for illustrative purposes.
Mechanism of Action: Induction of Apoptosis
Preliminary studies suggest that this compound induces apoptosis in cancer cells. One study indicated that a nanocomposite of this compound showed low cytotoxicity to normal mouse fibroblast cells (L929), with up to 80% cell viability retained after 48 hours, suggesting a degree of selectivity for cancer cells[1]. The proposed mechanism involves the activation of key signaling pathways that lead to programmed cell death.
Experimental Protocols
Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below.
MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effect of this compound on adherent mammalian cells in a 96-well format. The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.[2][3][4]
Materials:
-
This compound stock solution
-
Target mammalian cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells treated with vehicle (the solvent used for this compound) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5][6][7]
Materials:
-
This compound stock solution
-
Target mammalian cell line
-
Serum-free culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
After 24 hours, replace the medium with serum-free medium containing serial dilutions of this compound. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).
-
Incubate the plate for the desired time.
-
Centrifuge the plate at 400 x g for 5 minutes.[5]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.[7]
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V conjugated to a fluorescent dye (FITC). Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).[8][9][10][11]
Materials:
-
This compound stock solution
-
Target mammalian cell line
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TET3-mediated DNA oxidation is essential for intestinal epithelial cell response to stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. BCL-2 family proteins: changing partners in the dance towards death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of Bcl-2 Family Proteins in Tetraploidization-Related Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prenylated Flavonoids with Selective Toxicity against Human Cancers [mdpi.com]
- 10. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Loss of TET2 affects proliferation and drug sensitivity through altered dynamics of cell-state transitions - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: Doxycycline for In Vivo Induction of Tetracycline-Inducible (Tet) Gene Expression Systems
Due to the ambiguity of the term "Tet-213" in scientific literature, this document provides detailed Application Notes and Protocols for three distinct potential interpretations:
-
Doxycycline for Tetracycline-Inducible (Tet) Gene Expression Systems: Focusing on the in vivo delivery of doxycycline, the small molecule inducer for Tet-On and Tet-Off systems.
-
Bismuth-213 (²¹³Bi): A radionuclide used in Targeted Alpha Therapy (TAT).
-
Antimicrobial Peptide this compound: A peptide with antimicrobial properties.
Application Notes
Tetracycline-inducible (Tet) systems (Tet-On and Tet-Off) are powerful tools for regulating gene expression in vivo. These systems rely on the administration of tetracycline or its more stable and potent analog, doxycycline (Dox), to control the expression of a target gene. The choice of Dox delivery method is critical for achieving consistent and robust gene induction while minimizing stress to the animal model. Several non-invasive methods have been developed and compared, with oral administration being the most common.
Delivery Methods Overview:
-
Oral Administration in Drinking Water: A common and convenient method. However, it can lead to variable Dox intake and may cause dehydration in some mouse strains.[1] Sucrose is often added to the water to improve palatability.
-
Oral Gavage: Allows for precise dosing but is labor-intensive and can cause stress to the animals with repeated administration.
-
Incorporation in Feed: Provides a stable and consistent method of Dox delivery, often considered the most favorable approach as it mitigates issues of taste aversion and dehydration seen with drinking water administration.[1][2][3][4][5]
-
Jelly Formulations: A less common method that can improve palatability and intake.
Key Considerations for In Vivo Dox Administration:
-
Animal Welfare: Monitor animals for signs of dehydration, weight loss, and stress, particularly when administering Dox in drinking water.[1]
-
Dose-Response: The level of gene induction is dependent on the Dox concentration. It is crucial to perform pilot studies to determine the optimal dose for the specific animal model and desired level of gene expression.
-
Pharmacokinetics: Doxycycline is well-absorbed orally, with an absorption rate of about 92% in mice, which is not significantly affected by food.[6] It has an elimination half-life of approximately 170 minutes in mice, regardless of the administration route.[6]
Quantitative Data
| Delivery Method | Doxycycline Dose | Animal Model | Induction Level (Reporter Gene) | Notes | Reference |
| Drinking Water | 2 mg/mL + 5% Sucrose | Balb/c-NUDE mice | Significant luciferase induction | Caused dehydration and weight loss. | [1] |
| Oral Gavage | 10 mg/kg/day | Balb/c-NUDE mice | High luciferase induction | Labor-intensive, potential for stress. | [1] |
| Jelly | 1 mg/g jelly | Balb/c-NUDE mice | High luciferase induction | Good palatability. | [1] |
| Feed | 200 mg/kg or 625 mg/kg | Balb/c-NUDE mice | Significant luciferase induction (dose-dependent) | Favorable method, no dehydration observed. | [1][2][3][4][5] |
| Intravenous Injection | 50 mg/kg | Mice | High accumulation in lung, liver, and kidneys. | Provides rapid and complete bioavailability. | [6] |
| Oral (Stomach Tube) | 50 mg/kg | Mice | Higher levels in liver and kidneys compared to IV. | ~92% absorption. | [6] |
Experimental Protocols
Protocol 1: Doxycycline Administration in Feed for Tumor Xenograft Model
This protocol is adapted from a study comparing Dox delivery methods in a subcutaneous xenograft model.[1]
-
Animal Model: 6- to 8-week-old female Balb/c-NUDE nude mice with subcutaneously implanted colorectal carcinoma cells engineered for Dox-inducible gene expression.
-
Doxycycline Feed Preparation:
-
Use a standard irradiated feed.
-
Incorporate doxycycline hyclate at a concentration of 200 mg/kg or 625 mg/kg of feed. This is typically done by the feed manufacturer to ensure uniform distribution.
-
-
Administration:
-
Provide the Dox-containing feed ad libitum to the experimental group.
-
The control group receives the standard feed without Dox.
-
Ensure free access to drinking water.
-
-
Monitoring and Analysis:
-
Monitor animal weight and general health daily.
-
At the desired time points, sacrifice the animals.
-
Excise tumors and homogenize for analysis of the induced gene product (e.g., luciferase assay for reporter gene expression or Western blot for protein of interest).
-
Visualization
Section 2: In Vivo Delivery of Bismuth-213 for Targeted Alpha Therapy
Application Notes
Bismuth-213 (²¹³Bi) is an alpha-emitting radionuclide with a short half-life (45.6 minutes) that is used in Targeted Alpha Therapy (TAT) for cancer.[7][8] The high linear energy transfer (LET) and short path length of alpha particles make ²¹³Bi highly cytotoxic to targeted cancer cells with minimal damage to surrounding healthy tissue.[7][8] For in vivo delivery, ²¹³Bi must be attached to a targeting molecule (e.g., monoclonal antibody, peptide, or small molecule) via a chelator.
Key Components of ²¹³Bi Delivery Systems:
-
Bismuth-213 (²¹³Bi): The therapeutic alpha-emitting radionuclide.
-
Chelator: A molecule that binds tightly to ²¹³Bi to prevent its release in vivo. Common chelators include DTPA and its derivatives, and DOTA.[7] The stability of the chelator-²¹³Bi complex is critical to prevent off-target toxicity, particularly to the kidneys.[9]
-
Targeting Vector: A molecule that specifically binds to a target on cancer cells. Examples include monoclonal antibodies (mAbs) against tumor-associated antigens (e.g., anti-melanoma mAb 9.2.27) or single-domain antibody fragments (sdAbs).[10][11][12][13]
Delivery Routes:
-
Systemic (Intravenous) Injection: The most common route for treating metastatic disease. The ²¹³Bi-immunoconjugate circulates through the bloodstream to reach tumor sites.[10][12]
-
Intra-lesional Injection: Direct injection into a tumor, for localized therapy.[10][12]
-
Intraperitoneal Injection: For treating peritoneal metastases, such as in ovarian cancer.[13]
Quantitative Data
| Targeting Vector | Chelator | Dose | Animal Model | Key Findings | Reference |
| Anti-melanoma mAb 9.2.27 | DTPA | 74 and 296 MBq/kg (Systemic) | Balb/c nude mice with melanoma xenografts | Significant delay in tumor growth; no retention in vital organs. | [10][12] |
| Anti-HER2 sdAb (2Rs15d) | DTPA | Not specified | Mice with HER2pos ovarian cancer model | High tumor uptake within 15 mins; significant increase in median survival. | [11][13] |
| Anti-EGFR mAb | Not specified | 0.46 MBq (fractionated) | Orthotopic bladder cancer model | 30% of animals survived for >300 days. | [7] |
| Anti-CD138 mAb (9E7.4) | Not specified | 3.7 MBq | Multiple myeloma model | Increased median survival from 37 to 80 days; 45% of animals cured. | [7] |
Experimental Protocols
Protocol 2: Systemic Delivery of ²¹³Bi-labeled Monoclonal Antibody for Melanoma
This protocol is based on a preclinical study using an anti-melanoma antibody.[10][12]
-
Preparation of the α-immunoconjugate (AIC):
-
Conjugate the monoclonal antibody (e.g., 9.2.27) with a chelator (e.g., cDTPA).
-
Radiolabel the chelated antibody with ²¹³Bi eluted from a ²²⁵Ac/²¹³Bi generator.
-
Purify the AIC to remove unconjugated ²¹³Bi.
-
-
Animal Model: Balb/c nude mice with established subcutaneous human melanoma xenografts.
-
Administration:
-
Administer the ²¹³Bi-AIC via intravenous (tail vein) injection. Doses can range from 74 to 296 MBq/kg.
-
A control group should receive either saline or a non-radiolabeled antibody.
-
-
Biodistribution Studies:
-
At various time points post-injection (e.g., 5, 15, 30, 45, 60 minutes), sacrifice cohorts of mice.
-
Harvest organs of interest (blood, tumor, liver, kidneys, spleen, etc.).
-
Measure the radioactivity in each organ using a gamma counter to determine the percent injected dose per gram (%ID/g).
-
-
Efficacy Studies:
-
Monitor tumor volume in treated and control groups over time.
-
Record animal survival.
-
At the end of the study, perform histological analysis of tumors and organs to assess therapeutic effect and toxicity.
-
Visualization
Section 3: In Vivo Delivery of Antimicrobial Peptide this compound
Application Notes
This compound is a synthetic antimicrobial peptide (AMP) with broad-spectrum antibacterial activity, particularly against Staphylococcus aureus.[3] AMPs are promising alternatives to conventional antibiotics due to their rapid action and lower propensity for inducing resistance. However, their in vivo application can be limited by issues such as proteolytic degradation, short half-life, and potential toxicity.[14] To overcome these limitations, various delivery systems are being explored to enhance the stability and targeted delivery of AMPs like this compound.
Delivery Systems for this compound:
-
Hydrogels: These are water-swollen polymer networks that can encapsulate AMPs for sustained local release. A hydrogel composed of the self-assembling peptide RADA16 has been used to deliver this compound, showing sustained release over 28 days and efficacy against S. aureus.[2] Hydrogels are particularly suitable for topical applications, such as in wound healing.
-
Nanoparticles: Nanocarriers like liposomes, polymeric nanoparticles, and porous silicon have been investigated for AMP delivery.[2][14] A synergic co-delivery system using porous silicon loaded with this compound and silver nanoparticles has been developed, demonstrating high antibacterial activity.
-
Surface Coatings: For preventing device-associated infections, AMPs can be coated onto the surface of medical implants. While not specifically documented for this compound, a related peptide, Tet-20, has been used to coat titanium implants in a rat infection model.[4][5]
Quantitative Data
| Delivery System | Peptide | Dose | Animal Model | Efficacy | Reference |
| RADA16 Hydrogel | This compound | Not specified | N/A (in vitro data) | Sustained release over 28 days, effective against S. aureus. | [2] |
| Porous Silicon + AgNPs | This compound | Not specified | N/A (in vitro data) | MIC of 1.5 mg/mL against E. coli and 2 mg/mL against S. aureus. | |
| Titanium Surface Coating | Tet-20 (related peptide) | Not specified | Rat implant infection model | Reduced bacterial infection on implants. | [4][5] |
| Collagen Nanosheet | This compound | Not specified | N/A (in vitro data) | Promotes infected wound repair. | [3] |
Experimental Protocols
Protocol 3: Topical Hydrogel Delivery of this compound for a Wound Infection Model
This is a generalized protocol based on common practices for testing antimicrobial peptides in wound infection models.[15]
-
Hydrogel Formulation:
-
Prepare a sterile solution of the hydrogel-forming material (e.g., RADA16).
-
Incorporate this compound at the desired concentration under aseptic conditions.
-
Allow the hydrogel to self-assemble according to the manufacturer's protocol.
-
-
Animal Model:
-
Use a suitable mouse or rat model (e.g., BALB/c mice).
-
Create a full-thickness excisional wound on the dorsum of the anesthetized animal.
-
-
Infection and Treatment:
-
Inoculate the wound with a clinically relevant bacterial strain (e.g., S. aureus).
-
After a set period to allow for infection establishment (e.g., 24 hours), apply the this compound-loaded hydrogel directly to the wound.
-
Control groups should include untreated wounds, wounds treated with the hydrogel vehicle alone, and wounds treated with a conventional topical antibiotic.
-
-
Efficacy Assessment:
-
At selected time points, monitor the wound healing process (e.g., wound closure rate).
-
Excise the wound tissue, homogenize, and perform quantitative bacteriology (colony-forming unit counts) to determine the reduction in bacterial load.
-
Perform histological analysis of the wound tissue to assess inflammation, re-epithelialization, and collagen deposition.
-
Visualization
References
- 1. Impact of doubling peptide length on in vivo hydrogel stability and sustained drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanotechnology-Based Delivery Systems for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants—Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide-based hydrogels as a drug delivery platform | VUB [vubtechtransfer.be]
- 7. Nanoparticle-based delivery platforms for the enhanced oral delivery of peptides/proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US9302010B2 - Stable formulations for parenteral injection of peptide drugs - Google Patents [patents.google.com]
- 9. The Synthetic Antimicrobial Peptide Derived From Melittin Displays Low Toxicity and Anti-infectious Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. Hydrogels For Peptide Hormones Delivery: Therapeutic And Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bio-integration.org [bio-integration.org]
- 15. Antibiofilm Peptides: Relevant Preclinical Animal Infection Models and Translational Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of ²¹³Bi-DOTATATE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted alpha therapy (TAT) is a promising approach in oncology, delivering highly cytotoxic alpha-particle emitting radionuclides to cancer cells while minimizing damage to surrounding healthy tissue. ²¹³Bi-DOTATATE is a radiopharmaceutical agent designed for TAT of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs). It consists of the alpha-emitter Bismuth-213 (²¹³Bi) chelated by the macrocyclic ligand DOTA, which is conjugated to Tyr³-octreotate (TATE), a synthetic somatostatin analog with high affinity for SSTRs, particularly subtype 2 (SSTR2). This document provides detailed protocols for the synthesis of the precursor DOTA-TATE, its subsequent radiolabeling with ²¹³Bi, and the purification of the final active pharmaceutical ingredient, ²¹³Bi-DOTATATE.
Synthesis of DOTA-TATE Precursor
The synthesis of the DOTA-TATE peptide conjugate is a critical first step and is typically achieved through Solid-Phase Peptide Synthesis (SPPS). An ultrasonic-assisted approach has been shown to significantly reduce reaction times and improve yields compared to traditional mechanical agitation.[1][2]
Quantitative Data for DOTA-TATE Synthesis
| Parameter | Mechanical Agitation | Ultrasonic Agitation | Reference |
| Total Synthesis Time | ~540 min | ~70 min | [2] |
| Total Synthesis Yield | ~23% | ~29% | [2] |
| Reagent Equivalents | Standard | Reduced by half | [2] |
Experimental Protocol: Ultrasonic-Assisted Solid-Phase Peptide Synthesis of DOTA-TATE
This protocol describes the synthesis of DOTA-TATE on a Fmoc-Thr(tBu)-Wang resin.
Materials:
-
Fmoc-Thr(tBu)-Wang resin
-
Fmoc-protected amino acids
-
DOTA-tri(tBu)-ester
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activation reagent: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cyclization reagent: Iodine (I₂) in DMF
-
Quenching solution: 2% Ascorbic acid in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cold diethyl ether
-
Ultrasonic bath
-
SPPS reaction vessel (e.g., fritted syringe)
Procedure:
-
Resin Swelling: Swell the Fmoc-Thr(tBu)-Wang resin in DMF in the reaction vessel for at least 1 hour.[1]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (2 molar equivalents), HBTU (2 eq.), and DIPEA (2 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Perform ultrasonic agitation for 5-10 minutes.
-
Drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the TATE sequence (H-D-Phe-Cys-Tyr(tBu)-D-Trp(Boc)-Lys(Boc)-Thr(tBu)-Cys(Trt)-Thr(tBu)-OH).
-
On-Resin Cyclization:
-
After the final amino acid coupling and deprotection, wash the resin.
-
Add a solution of iodine (5 eq.) in DMF and react for 1 hour to form the disulfide bridge.
-
Quench the reaction by washing with a 2% ascorbic acid solution in DMF, followed by DMF washes.
-
-
DOTA Conjugation:
-
Perform the final Fmoc deprotection (step 2).
-
Couple the DOTA-tri(tBu)-ester using the same procedure as for amino acids (step 3), but extend the ultrasonic agitation time to 30 minutes.[1]
-
-
Cleavage and Deprotection:
-
Wash the final resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Isolation:
-
Precipitate the crude DOTA-TATE peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Radiolabeling of DOTA-TATE with Bismuth-213
The synthesis of ²¹³Bi-DOTATATE involves the chelation of the Bismuth-213 radionuclide by the DOTA-TATE precursor. This process is rapid due to the short half-life of ²¹³Bi (45.6 minutes).
Quantitative Data for ²¹³Bi-DOTATATE Radiolabeling
| Parameter | Value | Reference |
| ²¹³Bi Activity | ~100 MBq | [3] |
| DOTATATE Amount | ≥ 3.5 nmol (5 µg) | [3][4] |
| Reaction Volume | 800 µL | [3] |
| Reaction Buffer | 0.15 M TRIS | [3] |
| Reaction pH | 8.3 - 8.7 | [3][5] |
| Reaction Temperature | 95 °C | [3] |
| Reaction Time | 5 min | [3] |
| Ascorbic Acid (min.) | 0.9 mM | [3] |
| Incorporation Yield | >95% - >99% | [3][5] |
| Radiochemical Purity (RCP) | ≥ 85% | [3] |
Experimental Protocol: ²¹³Bi-DOTATATE Radiolabeling
Materials:
-
²²⁵Ac/²¹³Bi generator
-
Generator eluent: 0.1 M HCl / 0.1 M NaI
-
DOTA-TATE solution
-
TRIS buffer (0.15 M)
-
Ascorbic acid solution
-
Quenching solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA)
-
Sterile, pyrogen-free reaction vial
-
Heating block
Procedure:
-
Generator Elution: Elute ²¹³Bi from the ²²⁵Ac/²¹³Bi generator using the HCl/NaI eluent according to the manufacturer's instructions.[5]
-
Reaction Mixture Preparation:
-
In a sterile reaction vial, combine the following in order:
-
Adjust the final volume to 800 µL and ensure the pH is between 8.3 and 8.7.[3]
-
-
Incubation: Place the reaction vial in a heating block pre-heated to 95 °C and incubate for 5 minutes.[3]
-
Reaction Quenching:
Purification and Quality Control of ²¹³Bi-DOTATATE
Purification and rigorous quality control are essential to ensure the safety and efficacy of the final radiopharmaceutical product. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining radiochemical purity, while Instant Thin-Layer Chromatography (ITLC) is used to assess the incorporation yield.[5]
Experimental Protocol: Purification and Analysis
1. Solid-Phase Extraction (SPE) Purification (Optional Post-Labeling Cleanup):
-
Materials: C18 Sep-Pak Cartridge, ethanol, sterile water.
-
Procedure:
-
Precondition a C18 cartridge with ethanol followed by sterile water.
-
Load the quenched reaction mixture onto the cartridge. The ²¹³Bi-DOTATATE will be retained.
-
Wash the cartridge with sterile water to remove unbound ²¹³Bi-DTPA and other hydrophilic impurities.
-
Elute the purified ²¹³Bi-DOTATATE with a small volume of ethanol, followed by formulation in a physiologically compatible buffer (e.g., saline).
-
2. Quality Control - Radiochemical Purity by RP-HPLC:
-
Instrumentation: HPLC system with a radioactivity detector.
-
Column: Reverse phase C18 column (e.g., 4.6 x 250 mm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: Methanol or Acetonitrile.[5]
-
Procedure:
-
Inject a small aliquot of the final product onto the HPLC system.
-
Run a gradient elution method (e.g., starting with high aqueous phase and increasing the organic phase over time).
-
Monitor the radioactivity signal. The radiochemical purity (RCP) is defined as the percentage of the total radioactivity that elutes as the intact ²¹³Bi-DOTATATE peak relative to other radioactive species.[5] An RCP of ≥ 85% is typically required.[3]
-
3. Quality Control - Incorporation Yield by ITLC:
-
Materials: ITLC-SG strips, mobile phase (e.g., 0.9% NaCl).[5]
-
Procedure:
-
Spot a small amount of the reaction mixture (before quenching) onto an ITLC-SG strip.
-
Develop the strip in the mobile phase.
-
In this system, free ²¹³Bi will migrate with the solvent front, while ²¹³Bi-DOTATATE remains at the origin.
-
Measure the radioactivity distribution on the strip using a suitable detector to determine the percentage of radionuclide incorporated into the peptide. An incorporation yield of >95% is desirable.[5]
-
Diagrams
Caption: Workflow for the synthesis and radiolabeling of ²¹³Bi-DOTATATE.
Caption: Simplified SSTR2 signaling pathway upon binding of ²¹³Bi-DOTATATE.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ultrasonic-Assisted Solid-Phase Peptide Synthesis of DOTA-TATE and DOTA- linker-TATE Derivatives as a Simple and Low-Cost Method for the Facile Synthesis of Chelator-Peptide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Improved safety and efficacy of 213Bi-DOTATATE-targeted alpha therapy of somatostatin receptor-expressing neuroendocrine tumors in mice pre-treated with l-lysine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing Tet-213 Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and handling of the Tet-213 peptide for research purposes. This compound is a synthetic antimicrobial peptide (AMP) with the sequence H-Lys-Arg-Trp-Trp-Lys-Trp-Trp-Arg-Arg-Cys-OH (KRWWKWWRRC)[1]. It has demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, and shows promise in preventing biofilm formation and implant-associated infections[1][2].
Peptide Characteristics and Storage
Proper storage and handling are crucial for maintaining the integrity and activity of the this compound peptide.
| Characteristic | Description |
| Sequence | H-KRWWKWWRRC-OH[1] |
| Molecular Formula | C₇₇H₁₀₇N₂₅O₁₁S[1] |
| Molecular Weight | 1590.89 g/mol [1] |
| Form | Typically supplied as a lyophilized powder[1]. |
| Purity (HPLC) | Often >95%[1]. |
| Counterion | Frequently supplied as a trifluoroacetic acid (TFA) salt, which can enhance solubility in aqueous solutions[1]. |
Storage Guidelines:
-
Lyophilized Peptide: Upon receipt, store the lyophilized this compound peptide at -20°C or colder in a desiccator to protect it from moisture[1]. Under these conditions, the peptide can be stable for several years. Peptides containing Cysteine, Methionine, or Tryptophan, like this compound, are susceptible to oxidation, making proper storage critical.
-
Peptide in Solution: The shelf-life of peptides in solution is limited. For short-term storage, use sterile buffers at a pH of 5-6 and store aliquots at -20°C. It is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the peptide. For longer-term storage, re-lyophilization of the peptide solution is advisable.
Solubilization Protocols
The solubility of this compound is influenced by its amino acid composition, which includes both hydrophobic (Tryptophan) and basic (Lysine, Arginine) residues. This amphipathic nature dictates the choice of solvent.
Quantitative Solubility Data
| Solvent | Concentration | Method | Notes |
| DMSO | 100 mg/mL (58.65 mM) | Ultrasonic assistance may be required. | This data is for the TFA salt form. Hygroscopic DMSO can impact solubility; use freshly opened solvent. |
General Solubilization Workflow
Caption: A stepwise workflow for the proper solubilization of lyophilized peptides.
Protocol 1: Reconstitution in Aqueous Buffer (for lower concentrations)
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of sterile, oxygen-free water or a suitable buffer (e.g., PBS, pH 7.0-7.4).
-
Gently vortex or swirl the vial to dissolve the peptide.
-
If dissolution is slow, sonicate the solution in a water bath on ice for short intervals (e.g., 3 cycles of 10 seconds).
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
Protocol 2: Reconstitution in Organic Solvent (for stock solutions)
-
Follow steps 1 and 2 from Protocol 1.
-
Add a small, precise volume of high-purity DMSO to the vial to dissolve the peptide. As this compound is a basic peptide, this should aid in its solubilization.
-
Vortex and sonicate as needed to achieve a clear solution. This will be your concentrated stock solution.
-
For working solutions, slowly dilute the DMSO stock with your desired sterile aqueous buffer to the final concentration. Add the buffer to the stock solution while vortexing to avoid precipitation.
Note: Always test the solubility of a small amount of the peptide before dissolving the entire sample. If the peptide precipitates upon dilution, you may need to adjust the concentration or the solvent composition.
Experimental Protocols
Antimicrobial Activity Assay (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.
-
Prepare a 2-fold serial dilution of the this compound peptide in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive controls (bacteria without peptide) and negative controls (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent biofilm formation.
-
Add different concentrations of the this compound peptide to the wells of a 96-well plate.
-
Inoculate the wells with a bacterial suspension.
-
Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.
-
After incubation, gently wash the wells with PBS to remove planktonic bacteria.
-
Stain the remaining biofilm with crystal violet solution (0.1%) for 15 minutes.
-
Wash the wells again to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) to quantify biofilm mass. A reduction in absorbance in the presence of the peptide indicates biofilm inhibition[3].
Mechanism of Action: Proposed Signaling Pathway
Antimicrobial peptides like this compound are generally understood to act directly on the bacterial cell membrane, leading to its disruption and subsequent cell death. This process is not a classical signaling pathway involving intracellular messengers but rather a direct physical mechanism.
Caption: The proposed direct action of this compound on the bacterial cell membrane.
The cationic nature of this compound is attracted to the anionic components of the bacterial cell membrane. Upon binding, the peptide inserts into the lipid bilayer, leading to the formation of pores and the overall disruption of the membrane's integrity. This results in the leakage of essential ions and metabolites, ultimately causing bacterial cell death.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Tet-213 Insolubility Challenges
Welcome to the technical support center for Tet-213. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential insolubility issues that may arise during experimentation with the antimicrobial peptide this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an antimicrobial peptide (AMP) known for its broad-spectrum antibacterial activity.[1][2] It has demonstrated significant efficacy in reducing the growth and biofilm formation of bacteria such as S. aureus.[2][3]
Q2: I'm observing precipitation after dissolving this compound in an aqueous buffer. What could be the cause?
A2: Precipitation of peptides like this compound in aqueous solutions can be attributed to several factors, including:
-
pH of the solution: The net charge of a peptide is pH-dependent. At its isoelectric point (pI), a peptide has a net charge of zero and often exhibits minimum solubility.
-
Hydrophobicity: Peptides with a high proportion of hydrophobic amino acid residues may be poorly soluble in aqueous buffers.
-
Secondary structure and aggregation: Peptides can form intermolecular structures like β-sheets, leading to aggregation and precipitation.
-
Salt concentration: High salt concentrations can sometimes lead to "salting out" and precipitation of peptides.
-
Temperature: Temperature can affect the solubility of peptides, though the effect can vary.
-
Repeated freeze-thaw cycles: These can lead to protein denaturation and precipitation.
Q3: What are the initial recommended solvents for dissolving this compound?
A3: For a new peptide like this compound, it is advisable to start with a small amount of the peptide and test different solvents. A general strategy is to first attempt to dissolve the peptide in sterile, distilled water. If it is insoluble, one can proceed to use acidic or basic solutions, or organic solvents.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, organic solvents can be effective for dissolving hydrophobic peptides.[4] Solvents such as acetonitrile (ACN), methanol, isopropanol, or dimethyl sulfoxide (DMSO) can be used. It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.
Q5: Are there any additives that can help improve the solubility of this compound?
A5: Yes, several additives can be used to enhance peptide solubility:
-
Chaotropic agents: Agents like urea (6-8 M) or guanidinium hydrochloride (6 M) can disrupt the secondary structure of peptides, preventing aggregation and improving solubility.[4]
-
Detergents: Non-ionic or zwitterionic detergents such as Triton X-100, Tween 20, or CHAPS can be used to solubilize peptides, particularly those that are membrane-associated or highly hydrophobic.[4]
-
Acids and Bases: Depending on the peptide's amino acid composition, dilute acetic acid (for basic peptides) or ammonium hydroxide/bicarbonate (for acidic peptides) can improve solubility by moving the pH away from the pI.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common insolubility issues encountered with this compound.
| Issue | Potential Cause | Recommended Action |
| Precipitate forms immediately upon adding aqueous buffer. | The peptide is likely hydrophobic or the buffer pH is near its isoelectric point. | 1. Attempt to dissolve in a small amount of an organic solvent (e.g., DMSO, ACN) first, then slowly add the aqueous buffer while vortexing.2. Test solubility in dilute acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% ammonium hydroxide) solutions. |
| The solution becomes cloudy or forms a precipitate over time. | The peptide may be aggregating. | 1. Add a chaotropic agent like 6 M guanidinium hydrochloride or 8 M urea to the buffer.[4]2. Incorporate a non-ionic detergent (e.g., 0.1% Triton X-100) into your buffer.[4] |
| A pellet is observed after centrifugation, but was not visible before. | Low-level precipitation or aggregation is occurring. | 1. Review your dissolution protocol; ensure the peptide was fully dissolved initially.2. Consider using a solubility-enhancing tag if you are expressing the peptide recombinantly.[5][6] |
| Inconsistent results between experiments. | Variability in sample preparation, including dissolution. | 1. Standardize your dissolution protocol, including solvent, pH, mixing time, and temperature.2. Prepare fresh solutions for each experiment to avoid issues with stability and storage. |
Experimental Protocols
Protocol 1: General Peptide Solubilization Test
This protocol outlines a systematic approach to finding a suitable solvent for this compound.
-
Aliquot a small, consistent amount of lyophilized this compound into several microcentrifuge tubes.
-
To the first tube, add a calculated volume of sterile, deionized water to achieve the desired concentration. Vortex for 1-2 minutes.
-
If the peptide does not dissolve, proceed to the next tube and add a dilute acidic solution (e.g., 10% acetic acid). Vortex.
-
If still insoluble, try a dilute basic solution (e.g., 0.1% ammonium hydroxide) in the next tube. Vortex.
-
For hydrophobic peptides, use an organic solvent like DMSO or ACN to dissolve the peptide first, then slowly add the aqueous buffer of choice.
-
Visually inspect for any particulate matter. If the solution is clear, it can be considered dissolved.
Protocol 2: Solubilization using Detergents
This protocol is intended for peptides that are prone to aggregation or are hydrophobic.
-
Prepare a stock solution of a suitable detergent (e.g., 10% Triton X-100).
-
Prepare your desired aqueous buffer.
-
Add the detergent stock solution to your buffer to a final concentration that is above the critical micelle concentration (CMC) (typically 0.1-2%).[4]
-
Weigh the required amount of this compound and add the detergent-containing buffer.
-
Gently mix until the peptide is fully dissolved. Sonication can be used cautiously to aid dissolution, but be mindful of potential peptide degradation.
Visualizations
Signaling Pathways and Workflows
Caption: A general experimental workflow for using this compound, from solubilization to data analysis.
Caption: A logical workflow for troubleshooting this compound insolubility issues.
Caption: A simplified diagram of the putative mechanism of action for antimicrobial peptides like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of antimicrobial peptides on Staphylococcus aureus growth and biofilm formation in vitro following isolation from implant-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
- 5. journals.asm.org [journals.asm.org]
- 6. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tet-213 Concentration for Biofilm Eradication
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide Tet-213 to eradicate bacterial biofilms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against biofilms?
This compound is a 10-amino acid cationic antimicrobial peptide with the sequence KRWWKWWRRC.[1][2][3][4][5] Its primary mechanism of action is the disruption of bacterial cell membranes, a common trait among antimicrobial peptides (AMPs).[2][3] This interaction is facilitated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane.[6] Beyond membrane disruption, this compound can also interfere with intracellular processes and has been shown to reduce the expression of genes crucial for biofilm formation.[1]
Q2: Against which types of bacteria and biofilms is this compound effective?
This compound has demonstrated broad-spectrum activity.[1][2][3] It has been shown to be particularly effective against Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA) and Pseudomonas aeruginosa biofilms.[2][3][7][8] One study on clinically isolated S. aureus strains from implant-associated infections found that this compound had a significant antibacterial effect on 16 out of 20 strains, with an inhibition rate of over 80% in 12 of those strains.[2][3]
Q3: What is a typical effective concentration range for this compound in biofilm eradication experiments?
The optimal concentration of this compound can vary depending on the bacterial species, the specific strain, and the experimental conditions. However, a concentration of 25 μg/mL has been shown to be effective at inhibiting the growth of S. aureus.[1] In another study, a concentration of 100 µg/ml was used to inhibit biofilm formation of S. aureus, S. sanguis, and P. aeruginosa.[4] For surface-tethered applications, a 1 mg/ml solution of this compound has been used for immobilization.[9]
Q4: Can this compound be used in combination with other antimicrobial agents?
Yes, this compound has shown synergistic effects when combined with other agents, such as silver nanoparticles (AgNPs).[1][5][10] This combination can enhance the overall antimicrobial and antibiofilm activity.[1][5][10] The peptide can also be tethered to surfaces, such as titanium implants or hydrogels, to prevent biofilm formation.[2][3][11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no reduction in biofilm despite this compound treatment. | Sub-optimal this compound Concentration: The concentration may be too low for the specific bacterial strain or biofilm maturity. | Perform a dose-response experiment to determine the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) for your specific strain. |
| Peptide Degradation: this compound, like other peptides, can be susceptible to degradation by proteases present in the experimental system or due to improper storage. | Ensure proper storage of this compound (typically at -20°C or lower). Prepare fresh solutions for each experiment. Consider using protease inhibitors if applicable to your experimental setup. | |
| Biofilm Maturity: Older, more established biofilms are often more resistant to antimicrobial agents. | Vary the age of the biofilm at the time of treatment to assess the efficacy of this compound on biofilms at different developmental stages. | |
| High variability in results between experimental replicates. | Inconsistent Biofilm Formation: Variations in initial bacterial inoculum, incubation time, or nutrient availability can lead to inconsistent biofilm development. | Standardize your biofilm formation protocol. Ensure a consistent initial bacterial density and maintain uniform incubation conditions (temperature, aeration, and media volume). |
| Uneven Peptide Distribution: In static biofilm assays, the peptide may not be uniformly distributed, leading to variable effects across the biofilm. | Gently agitate the experimental setup (if appropriate for your assay) to ensure even distribution of this compound. | |
| Difficulty in quantifying biofilm reduction accurately. | Inappropriate Quantification Method: The chosen method (e.g., crystal violet staining, colony-forming unit counting) may not be optimal for your experimental setup. | Consider using multiple quantification methods to validate your results. For example, complement crystal violet staining with a metabolic activity assay (e.g., MTT or XTT) or direct cell counting. |
Data on this compound Efficacy
Table 1: Effect of this compound on Planktonic and Biofilm Bacteria
| Bacterial Strain | This compound Concentration | Effect | Reference |
| S. aureus (clinically isolated strains) | Not specified | Significant antibacterial effect on 16 out of 20 strains | [2][3] |
| S. aureus (clinically isolated strains) | Not specified | Inhibition rate >80% in 12 out of 20 strains | [2][3] |
| S. aureus | 25 µg/mL | Inhibition of bacterial growth | [1] |
| S. aureus, S. sanguis, P. aeruginosa | 100 µg/mL | Inhibition of biofilm formation | [4] |
Table 2: Time-Dependent Effect of this compound on S. aureus Biofilm
| Treatment Duration | Observation | Reference |
| 30 minutes | Bacterial count in biofilm began to decrease (not significant) | [2][3] |
| 2 hours | Significant decrease in the number of bacteria in the biofilm for 4 out of 5 strains | [2][3] |
| 4 hours | Biofilm cell counts began to stabilize for the affected strains | [2][3] |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol is a general guideline for determining the minimum concentration of this compound required to inhibit biofilm formation.
-
Bacterial Culture Preparation: Inoculate a single colony of the target bacterium into an appropriate broth medium (e.g., Tryptic Soy Broth for S. aureus) and incubate overnight at 37°C with shaking.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in sterile deionized water or a suitable buffer. Perform serial dilutions to create a range of working concentrations.
-
Biofilm Inhibition Assay:
-
In a 96-well microtiter plate, add a standardized suspension of the overnight bacterial culture (diluted to a starting OD600 of approximately 0.05).
-
Add the different concentrations of this compound to the wells. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the remaining biofilm with a 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound stain with 30% acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
-
Data Analysis: The MBIC is defined as the lowest concentration of this compound that results in a significant inhibition of biofilm formation compared to the positive control.
Protocol 2: Eradication of Pre-formed Biofilms
This protocol assesses the ability of this compound to eradicate established biofilms.
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in Protocol 1 (steps 1 and 3a) for 24-48 hours.
-
Treatment with this compound:
-
After the initial incubation, remove the planktonic cells and gently wash the wells with PBS.
-
Add fresh broth containing various concentrations of this compound to the wells with the pre-formed biofilms.
-
Incubate for a specified period (e.g., 2, 4, 8, 24 hours) at 37°C.
-
-
Quantification of Remaining Biofilm: Quantify the remaining viable biofilm using a suitable method such as:
-
Crystal Violet Staining: As described in Protocol 1.
-
Colony-Forming Unit (CFU) Counting: Scrape the biofilm from the wells, resuspend the cells in PBS, perform serial dilutions, plate on agar plates, and count the colonies after overnight incubation.
-
Metabolic Assays (e.g., XTT, MTT): These assays measure the metabolic activity of the remaining viable cells in the biofilm.
-
Visualizations
Caption: Experimental workflow for determining the efficacy of this compound against biofilms.
Caption: Proposed mechanism of action for this compound in biofilm eradication.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. e-century.us [e-century.us]
- 3. Effects of antimicrobial peptides on Staphylococcus aureus growth and biofilm formation in vitro following isolation from implant-associated infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of antibacterial effects between antimicrobial peptide and bacteriocins isolated from Lactobacillus plantarum on three common pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Self-assembled nanostructured antimicrobial peptides: design strategies, structures, mechanism and therapeutic applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Strategies for Antimicrobial Peptides Immobilization on Surfaces to Prevent Biofilm Growth on Biomedical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. cmdr.ubc.ca [cmdr.ubc.ca]
- 10. Antimicrobial Peptides: From Design to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting variability in Tet-213 MIC results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) results for the antimicrobial peptide, Tet-213.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound MIC assays in a question-and-answer format.
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our this compound MIC values. What are the potential causes?
A: Inconsistent MIC results can arise from several experimental factors.[1][2] The most common sources of variability include:
-
Inoculum Preparation: The density of the bacterial culture used for inoculation is critical. An inoculum size that is too high or too low can lead to artificially elevated or decreased MIC values, respectively.[1][3]
-
Media Composition: The type and composition of the growth medium can significantly affect bacterial growth and the activity of this compound.[3] Variations in cation concentrations in Mueller-Hinton Broth (MHB), for example, can influence the activity of certain antimicrobial agents.[4]
-
Incubation Conditions: The time and temperature of incubation must be strictly controlled.[5] Deviations from the standardized protocol can lead to inconsistent results.
-
Peptide Preparation and Stability: Ensure this compound is properly dissolved and stable in the chosen solvent and media. Degradation of the peptide during the experiment will lead to inaccurate and variable results.[1]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent source of error in MIC assays.[1]
Q2: Our observed MIC values for this compound are consistently higher than the expected range. What should we investigate first?
A: Higher-than-expected MIC values are often linked to the "inoculum effect," where a higher starting concentration of bacteria requires more of the antimicrobial agent to inhibit growth.[3] First, verify that your inoculum density is correctly standardized to a 0.5 McFarland standard. Additionally, extended incubation periods can lead to higher apparent MICs, so ensure you are adhering to the recommended incubation time.[2][3]
Q3: We have noticed "skipped wells" in our 96-well plates (e.g., no growth in a well with a lower concentration of this compound, but growth in a well with a higher concentration). How should we interpret the MIC?
A: "Skipped wells" can be caused by technical errors, such as improper dilution of the agent, or by paradoxical effects of the compound at specific concentrations.[2] If skipped wells are observed, the experiment should be repeated to rule out technical error.[2] According to guidelines from the Clinical and Laboratory Standards Institute (CLSI), in the case of a single skipped well, the MIC should be read as the lowest concentration with no visible growth. However, if multiple skipped wells are present, the results are questionable and the assay should be repeated.
Q4: Could the type of 96-well plate used in our assay affect the this compound MIC results?
A: Yes, the material of the microtiter plate can influence the outcome of susceptibility testing.[6] Cationic antimicrobial peptides, like this compound, may adsorb to the surface of negatively charged plastics, such as polystyrene.[6] This can reduce the effective concentration of the peptide in the well, leading to artificially high MIC values. To minimize this variability, it is recommended to use plates made of a material with low protein binding (e.g., polypropylene) and to maintain consistency in the type and brand of plates used across all experiments.[6]
Q5: How can we ensure our MIC testing methodology is consistent and comparable to standard practices?
A: Adherence to established guidelines is crucial for ensuring consistency and comparability of results.[3] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed, standardized protocols for MIC determination.[7][8][9][10] Following these guidelines for media preparation, inoculum standardization, incubation, and result interpretation will minimize variability.[11]
Data Presentation
Quantitative data and key experimental parameters should be standardized to ensure reproducibility.
Table 1: Key Parameters for Broth Microdilution MIC Testing
| Parameter | CLSI/EUCAST Recommendation | Common Sources of Variability |
|---|---|---|
| Testing Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Lot-to-lot variation, incorrect cation concentration.[4] |
| Inoculum Preparation | Turbidity equivalent to a 0.5 McFarland standard. | Visual misinterpretation, improper vortexing of suspension. |
| Final Inoculum Conc. | Approx. 5 x 10⁵ CFU/mL in each well. | Errors in dilution from the 0.5 McFarland suspension.[3] |
| Incubation Temperature | 35°C ± 2°C in ambient air. | Incubator temperature fluctuations.[1] |
| Incubation Duration | 16-20 hours for most non-fastidious bacteria. | Reading too early or too late.[3][12] |
| Controls | Growth control (no peptide) and sterility control (no inoculum). | Contamination, inactive inoculum. |
Experimental Protocols
Detailed Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the standardized methods recommended by CLSI and EUCAST.[7][11]
1. Preparation of this compound Stock Solution: a. Dissolve this compound in a suitable solvent (e.g., sterile water or a buffer specified by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL). b. Further dilute the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest desired final concentration.[1]
2. Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select several well-isolated colonies of the test organism. b. Suspend the colonies in a sterile saline solution. c. Adjust the turbidity of the suspension to be equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3] d. Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.
3. Serial Dilution and Inoculation: a. Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the working this compound solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard 100 µL from the last well in the dilution series.[1] d. Well 11 will serve as the growth control (no this compound). e. Well 12 will serve as the sterility control (no bacteria). f. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
4. Incubation and Reading: a. Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.[1] b. The MIC is determined by visual inspection and is the lowest concentration of this compound that completely inhibits visible growth of the organism.[3]
Visualizations
Troubleshooting Workflow for Inconsistent MIC Results
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]
- 6. Reviewing the complexities of bacterial biocide susceptibility and in vitro biocide adaptation methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. iacld.com [iacld.com]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. researchgate.net [researchgate.net]
- 11. testinglab.com [testinglab.com]
- 12. emedicine.medscape.com [emedicine.medscape.com]
Technical Support Center: Enhancing the Stability of Bi-213 Radiopharmaceuticals
Welcome to the technical support center for Bismuth-213 (²¹³Bi) radiopharmaceuticals. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of their ²¹³Bi-labeled compounds, such as Tet-213, during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Bismuth-213 and why is its stability a concern in radiopharmaceuticals?
A1: Bismuth-213 (²¹³Bi) is an alpha-emitting radionuclide with a short half-life of 45.6 minutes, making it a promising candidate for Targeted Alpha Therapy (TAT).[1][2][3][4] In TAT, ²¹³Bi is attached to a targeting molecule (like an antibody or peptide) using a chelator, creating a radiopharmaceutical that selectively delivers cytotoxic alpha radiation to cancer cells.[1][5] The stability of the complex between ²¹³Bi and the chelator is critical. If the complex is unstable, the toxic ²¹³Bi can be released into the bloodstream and accumulate in healthy tissues, particularly the kidneys, leading to off-target toxicity and reduced therapeutic efficacy.[1][6]
Q2: What are the common chelators used for Bismuth-213?
A2: Several bifunctional chelators are used to bind ²¹³Bi. The most common include DTPA (diethylenetriaminepentaacetic acid) and its derivatives like CHX-A''-DTPA, and macrocyclic chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[1][7] While DOTA is often considered the "gold standard" for many radiometals, for ²¹³Bi, chelators like CHX-A''-DTPA often provide a good balance of rapid labeling at room temperature and reasonable stability.[1][8][9] Newer chelators, such as those with phosphonic or phosphinic acid arms (e.g., DOTP), have shown promise with higher labeling efficiency and improved in-vitro stability compared to DOTA and CHX-A''-DTPA.[2][7][10]
Q3: What are the key factors that influence the stability of a ²¹³Bi-radiopharmaceutical?
A3: The stability of a ²¹³Bi-radiopharmaceutical is influenced by several factors:
-
Choice of Chelator: The intrinsic thermodynamic and kinetic stability of the Bi-chelator complex is paramount.[1][5]
-
pH of the Labeling and Storage Solution: The pH affects both the labeling efficiency and the stability of the final conjugate. Optimal pH varies depending on the chelator.[1][11]
-
Temperature: Radiolabeling with some chelators, like DOTA, may require heating, while others, like CHX-A''-DTPA, can be performed at room temperature.[1][8] High temperatures can potentially degrade the targeting molecule.
-
Radiolysis: The high-energy alpha particles emitted by ²¹³Bi can generate reactive radicals in the solution, which can damage the chelator or the targeting molecule, leading to the release of ²¹³Bi.[11] The use of radical scavengers, like ascorbic acid, can mitigate this.[11][12]
-
Presence of Competing Metal Ions: Contaminating metal ions in reagents can compete with ²¹³Bi for the chelator, reducing labeling efficiency.
Troubleshooting Guides
Issue 1: Low Radiolabeling Efficiency
Symptoms:
-
Low incorporation of ²¹³Bi into the targeting molecule as determined by chromatography (e.g., ITLC, HPLC).
-
High levels of "free" ²¹³Bi in the reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify and adjust the pH of the reaction buffer to the optimal range for your specific chelator. For many ²¹³Bi labeling reactions, a pH between 4.0 and 10.0 can be used, with specific optima for each chelator.[11] |
| Incorrect Chelator Concentration | Ensure the concentration of the chelator-conjugated targeting molecule is sufficient. For instance, DOTA may require a higher concentration (e.g., 10 µM) compared to CHX-A''-DTPA (e.g., 1 µM) for quantitative yields.[1] |
| Inadequate Incubation Time or Temperature | Follow the recommended protocol for your chelator. While CHX-A''-DTPA labeling is often rapid at room temperature (around 10 minutes), DOTA may require heating at 95°C for 5-10 minutes.[1][8][11] |
| Presence of Competing Metal Contaminants | Use high-purity reagents and metal-free buffers to avoid competition for the chelator. |
| Degradation of the Chelator-Conjugate | Ensure proper storage of your chelator-conjugated biomolecule to prevent degradation. Long-term storage in an appropriate buffer, even at refrigerated temperatures, has been shown to maintain the ability to chelate radiometals.[12] |
Issue 2: In Vitro Instability of the Radiolabeled Compound
Symptoms:
-
Increase in free ²¹³Bi over time when incubated in buffer, serum, or plasma, as measured by chromatography.
-
Poor performance in cell-based assays due to dissociated ²¹³Bi.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Radiolysis | Add a radioprotectant/radical scavenger, such as ascorbic acid, to the formulation. A minimal final concentration of 0.9 mmol/L of ascorbic acid has been shown to minimize radiation damage to DOTATATE.[3][11] |
| Suboptimal Chelator for In Vitro Conditions | The stability of ²¹³Bi complexes can vary significantly between chelators. For example, in human plasma, DOTP has shown higher stability (>96% intact after 120 min) compared to DOTA (85%) and CHX-A''-DTPA (76%).[2][10] Consider using a more stable chelator if instability is a persistent issue. |
| Transchelation to Other Molecules | In biological media, other molecules can "steal" the ²¹³Bi from your chelator. This is a property of the inherent stability of your chosen chelator. If this is a problem, a chelator with higher kinetic inertness may be required.[9] |
| pH or Temperature of Incubation | Ensure the pH and temperature of your in vitro assay are compatible with the stability of your radiopharmaceutical. |
Data Presentation: Stability of Common Bi-213 Chelators
The following table summarizes the in vitro stability of ²¹³Bi complexes with various chelators in human plasma.
| Chelator | % Intact Complex in Human Plasma | Incubation Time | Reference |
| DOTA | 85% | 2 hours | [2][7][10] |
| CHX-A''-DTPA | 76% | 2 hours | [2][7][10] |
| DOTP | >96% | 2 hours | [10] |
| DOTPH | >96% | 2 hours | [10] |
| DOTPEt | >96% | 2 hours | [10] |
Experimental Protocols
General Protocol for Radiolabeling with ²¹³Bi
This is a general guideline and should be optimized for your specific targeting molecule and chelator.
-
Preparation of Reagents: Use high-purity, metal-free water and buffers. Prepare a stock solution of your chelator-conjugated targeting molecule.
-
Elution of ²¹³Bi: Elute ²¹³Bi from a ²²⁵Ac/²¹³Bi generator according to the manufacturer's instructions. A common eluent is a mixture of 0.1 M HCl and 0.1 M NaI.[8]
-
pH Adjustment: Adjust the pH of the ²¹³Bi eluate to the optimal range for your chelator using a suitable buffer (e.g., ammonium acetate, TRIS).
-
Radiolabeling Reaction: Add the chelator-conjugated targeting molecule to the pH-adjusted ²¹³Bi solution. If required, add a radioprotectant like ascorbic acid.[12]
-
Incubation: Incubate the reaction mixture at the recommended temperature (e.g., room temperature or 95°C) for the specified time (e.g., 5-15 minutes).[1][11]
-
Quenching: Stop the reaction by adding a small amount of a strong chelator like DTPA or EDTA to scavenge any remaining free ²¹³Bi.[11]
-
Purification: Purify the radiolabeled product to remove free ²¹³Bi and other reactants, typically using size-exclusion chromatography.[8]
-
Quality Control: Determine the radiochemical purity and integrity of the final product using techniques like ITLC or radio-HPLC.
Protocol for In Vitro Serum Stability Assay
-
Add a small volume of the purified ²¹³Bi-radiopharmaceutical to a larger volume of fresh human serum.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the mixture.
-
Analyze the aliquot by a suitable chromatographic method (e.g., ITLC, radio-HPLC) to determine the percentage of intact radiopharmaceutical versus dissociated ²¹³Bi.[10]
Visualizations
References
- 1. Bismuth-213 for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radionuclide-Labeled Biomaterials: A Novel Strategy for Tumor-Targeted Therapy | MDPI [mdpi.com]
- 3. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Bismuth chelation for targeted alpha therapy: Current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. connectsci.au [connectsci.au]
- 10. Efficient formation of inert Bi-213 chelates by tetraphosphorus acid analogues of DOTA: towards improved alpha-therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO1999049931A2 - Bismuth-213 generator and uses thereof - Google Patents [patents.google.com]
Technical Support Center: Managing Bismuth-213 (Bi-213) Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and mitigate the cytotoxic effects of the alpha-emitting radionuclide Bismuth-213 (Bi-213) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Bismuth-213 induced cytotoxicity?
A1: The primary mechanism of Bi-213 induced cytotoxicity is the induction of complex DNA double-strand breaks (DSBs).[1] As an alpha-emitter, Bi-213 releases high-energy alpha particles with a short range, causing dense ionization tracks within a few cell diameters. This localized energy deposition leads to clustered and difficult-to-repair DNA damage, which is a key factor in its high cell-killing efficacy.[1]
Q2: Does Bismuth-213 always induce apoptosis?
A2: While Bi-213 can induce apoptosis, some studies suggest that it can also trigger other forms of cell death that are independent of caspase-3 activation.[2] The specific cell death pathway activated may depend on the cell type, the delivered radiation dose, and the specific targeting vector used. Therefore, it is crucial to assess multiple markers of cell death in your experiments.
Q3: What are the key safety precautions when working with Bismuth-213 in a cell culture laboratory?
A3: Working with alpha-emitting radionuclides like Bi-213 requires strict adherence to radiation safety protocols. Key precautions include:
-
Designated Work Area: All work with Bi-213 should be conducted in a designated and properly shielded area.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Contamination Monitoring: Regularly monitor work surfaces, equipment, and yourself for radioactive contamination.
-
Waste Disposal: Dispose of all radioactive waste according to your institution's radiation safety guidelines.
-
Training: Ensure all personnel handling Bi-213 have received appropriate radiation safety training.
Q4: How can I reduce non-specific binding of my Bi-213 labeled compound to the cell culture plates or other surfaces?
A4: Reducing non-specific binding is crucial for accurate results. Strategies include:
-
Blocking Agents: Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can help reduce hydrophobic interactions.
-
Surfactants: Including a non-ionic surfactant such as Tween-20 in your buffers can minimize non-specific binding to surfaces.
-
Optimizing Salt Concentration: Adjusting the ionic strength of your buffers with salts like NaCl can reduce electrostatic interactions.[3]
Troubleshooting Guides
Issue 1: Higher than Expected Cytotoxicity in Control (Untargeted) Primary Cells
Possible Causes:
-
High Concentration of Bi-213: The concentration of the radionuclide may be too high, leading to off-target effects.
-
Cross-fire Effect: Alpha particles from unbound Bi-213 in the media can irradiate and kill neighboring cells.
-
Contamination: The Bi-213 solution may be contaminated with other radionuclides or cytotoxic substances.
-
Primary Cell Sensitivity: Primary cells can be highly sensitive to changes in their environment, including the presence of radiopharmaceuticals.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Bi-213 Concentration | Perform a dose-response experiment to determine the optimal concentration of Bi-213 that maximizes target cell killing while minimizing off-target toxicity. |
| 2 | Reduce Incubation Time | A shorter incubation time can limit the exposure of non-target cells to the radiopharmaceutical. |
| 3 | Thorough Washing Steps | After incubation with the Bi-213 conjugate, wash the cells thoroughly with fresh media to remove any unbound radionuclide. |
| 4 | Use of Radioprotectants | Consider the use of a radioprotectant like Amifostine in your experimental setup. Amifostine is a thiol-containing compound that can scavenge free radicals and protect cells from radiation damage.[4][5][6][7] |
| 5 | Quality Control of Bi-213 | Ensure the purity and specific activity of your Bi-213 source through appropriate quality control measures. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Causes:
-
Variability in Primary Cell Cultures: Primary cells from different donors or at different passage numbers can exhibit significant variability in their response to stimuli.
-
Inconsistent Seeding Density: Uneven cell numbers across wells can lead to variable results.
-
Inconsistent Bi-213 Labeling Efficiency: The efficiency of labeling your targeting molecule with Bi-213 can vary between batches.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize Cell Source and Passage | Use primary cells from the same donor and within a narrow passage range for a series of experiments. |
| 2 | Ensure Consistent Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding in each well. |
| 3 | Monitor Labeling Efficiency | Implement a consistent protocol for labeling your targeting molecule with Bi-213 and always measure the radiochemical purity and specific activity before each experiment. |
| 4 | Include Internal Controls | Include a positive control (a known cytotoxic agent) and a negative control (unlabeled targeting molecule) in every experiment to assess assay performance and cell responsiveness. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of Bi-213 Conjugates in Different Cell Lines
| Cell Line | Targeting Molecule | IC50 (nM) | Reference |
| MDA-MB-231 (Breast Cancer) | Anti-EGFR Antibody | 8.1 ± 1.1 | [8] |
| PC-3 (Prostate Cancer) | Anti-HER2 Antibody | >100 (Resistant) | [9] |
| LNCaP-LN3 (Prostate Cancer) | Anti-HER2 Antibody | 15.2 ± 2.1 | [9] |
| DU 145 (Prostate Cancer) | Anti-HER2 Antibody | 45.7 ± 5.3 | [9] |
IC50 values represent the concentration of the compound that inhibits 50% of cell viability and were determined using an MTS assay.[10]
Key Experimental Protocols
Protocol 1: Assessing Cell Viability using MTS Assay
This protocol is adapted for evaluating the cytotoxicity of Bi-213 labeled compounds.
Materials:
-
Primary cells in culture
-
Bi-213 labeled compound
-
MTS reagent
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Bi-213 labeled compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Following incubation, add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells) from all readings. Calculate cell viability as a percentage of the untreated control.
Protocol 2: Detecting Apoptosis using TUNEL Assay
This protocol outlines the steps for detecting DNA fragmentation associated with apoptosis induced by Bi-213.
Materials:
-
Primary cells cultured on coverslips or chamber slides
-
Bi-213 labeled compound
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat primary cells with the Bi-213 labeled compound for the desired time. Include positive (e.g., DNase I treatment) and negative (no TdT enzyme) controls.[11]
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.[11]
-
TUNEL Reaction: Wash the cells with PBS. Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions and add it to the cells.
-
Incubation: Incubate the cells in a humidified chamber at 37°C for 60 minutes, protected from light.[11]
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.
-
Counterstaining: Stain the cell nuclei with DAPI or Hoechst for 5-10 minutes.
-
Mounting and Visualization: Wash the cells with PBS, mount the coverslips on microscope slides, and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Visualizations
Caption: Experimental workflow for assessing Bi-213 cytotoxicity.
Caption: Bi-213 induced DNA damage response pathway.
References
- 1. Bismuth-213 for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell death triggered by alpha-emitting 213Bi-immunoconjugates in HSC45-M2 gastric cancer cells is different from apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioprotection and Radiomitigation: From the Bench to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural radioprotectors and their impact on cancer drug discovery [e-roj.org]
- 7. Radioprotective effect of amifostine in patients with head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
Navigating the Scale-Up of ²¹³Bi Radiopharmaceuticals: A Technical Support Center
Welcome to the technical support center for the synthesis and scale-up of Bismuth-213 (²¹³Bi) based radiopharmaceuticals. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from bench-scale experiments to larger-scale production for preclinical and clinical applications.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis and handling of ²¹³Bi-labeled compounds.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| ²¹³Bi-TS-01 | Low Radiolabeling Yield | 1. Suboptimal pH of the reaction mixture.2. Presence of metallic impurities in reagents or on glassware.3. Inefficient chelation by the bifunctional chelator (BFC).4. Degradation of the targeting molecule (peptide, antibody).5. Incorrect molar ratio of chelator to ²¹³Bi. | 1. Adjust the pH to the optimal range for your specific chelator (typically pH 4.5-5.5).2. Use metal-free buffers and acid-wash all glassware.3. Evaluate different BFCs or optimize the conjugation of the BFC to the targeting molecule.4. Assess the integrity of the targeting molecule before and after labeling.5. Titrate the amount of chelator-conjugated molecule to find the optimal ratio. |
| ²¹³Bi-TS-02 | Poor Radiochemical Purity | 1. Incomplete removal of unbound ²¹³Bi.2. Formation of radiolabeled impurities.3. Instability of the radiolabeled conjugate, leading to dissociation of ²¹³Bi.4. Presence of radioactive contaminants from the generator eluate. | 1. Optimize the purification method (e.g., size exclusion chromatography, solid-phase extraction).2. Adjust reaction conditions (temperature, incubation time) to minimize side reactions.3. Evaluate the stability of the conjugate in relevant media (e.g., human serum) over time.4. Ensure the proper functioning and quality control of the ²²⁵Ac/²¹³Bi generator. |
| ²¹³Bi-TS-03 | Inconsistent Batch-to-Batch Results | 1. Variability in the quality of starting materials (targeting molecule, chelator, buffers).2. Inconsistent reaction conditions (temperature, pH, timing).3. Differences in operator technique.4. Instability of the ²²⁵Ac/²¹³Bi generator performance. | 1. Implement stringent quality control for all incoming raw materials.2. Standardize and automate reaction parameters where possible.3. Develop and adhere to detailed Standard Operating Procedures (SOPs).4. Regularly monitor the elution profile and purity of the generator eluate. |
| ²¹³Bi-TS-04 | Difficulty in Scaling Up the Process | 1. Non-linear effects of changing reaction volumes and concentrations.2. Challenges in maintaining Good Manufacturing Practice (GMP) standards.3. Equipment limitations for larger scale production.4. Issues with technology transfer from R&D to manufacturing. | 1. Conduct process optimization studies at pilot scale before moving to full scale.2. Engage with regulatory experts early to ensure compliance with GMP requirements.[1][2]3. Invest in or adapt equipment suitable for the required production scale.4. Ensure clear communication, detailed documentation, and robust training for technology transfer.[1] |
Frequently Asked Questions (FAQs)
1. What are the primary sources of ²¹³Bi and the associated challenges?
Bismuth-213 is a daughter isotope of Actinium-225 (²²⁵Ac) and is typically obtained from an ²²⁵Ac/²¹³Bi generator. The main challenge is the limited global supply of ²²⁵Ac.[3][4] Historically, ²²⁵Ac has been sourced from the decay of Thorium-229 (²²⁹Th), which is a scarce material.[5][6] To address this shortage, alternative production methods for ²²⁵Ac are being developed, including the irradiation of thorium or radium targets in high-energy accelerators.[4][5][7] However, these methods can co-produce long-lived impurities like ²²⁷Ac, which requires careful purification.[5]
2. How do I choose the right chelator for my ²¹³Bi-labeled molecule?
The choice of a bifunctional chelator (BFC) is critical for the stability of the final radiopharmaceutical. The BFC is conjugated to the targeting molecule and forms a stable complex with the ²¹³Bi radionuclide.[8] Common strategies involve using macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or other acyclic chelators. The selection depends on factors such as the required stability in vivo, the conjugation chemistry to the specific targeting molecule (e.g., peptide, antibody), and the radiolabeling conditions (pH, temperature).
3. What are the key quality control tests for a scaled-up ²¹³Bi radiopharmaceutical?
For clinical applications, stringent quality control is mandatory. Key tests include:
-
Radionuclidic Purity: To ensure the absence of other radioisotopes, particularly the long-lived parent ²²⁵Ac or any contaminants like ²²⁷Ac.
-
Radiochemical Purity: To determine the percentage of ²¹³Bi that is successfully conjugated to the targeting molecule. This is often measured by techniques like radio-HPLC or ITLC.
-
Chemical Purity: To identify and quantify any non-radioactive impurities.
-
Sterility and Endotoxin Levels: To ensure the product is safe for parenteral administration.
-
Stability: To confirm that the radiolabeled conjugate remains intact over its shelf-life.
4. What are the main challenges in maintaining process reproducibility during scale-up?
Ensuring consistency from small-scale to large-scale production is a significant hurdle.[1] Key challenges include:
-
Process Optimization: Reaction conditions optimized at a small scale may not be directly transferable.[1]
-
Equipment Differences: Variations in mixing efficiency, heat transfer, and surface-to-volume ratios between lab-scale and manufacturing-scale equipment can impact product quality.[1]
-
Material Sourcing: Ensuring consistent quality of raw materials at a larger scale can be challenging.
-
Regulatory Compliance: Adhering to Good Manufacturing Practices (GMP) is essential for clinical trial materials and introduces additional complexities.[2]
Experimental Protocols
Protocol 1: General Radiolabeling of a DOTA-conjugated Peptide with ²¹³Bi
-
Preparation:
-
Prepare a metal-free reaction buffer (e.g., 0.25 M ammonium acetate, pH 5.5).
-
Dissolve the DOTA-conjugated peptide in the reaction buffer to a concentration of 1 mg/mL.
-
Elute ²¹³Bi from a calibrated ²²⁵Ac/²¹³Bi generator according to the manufacturer's instructions.
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free microcentrifuge tube, add the required volume of the DOTA-peptide solution.
-
Add the freshly eluted ²¹³Bi solution to the peptide solution. The molar ratio of DOTA-peptide to ²¹³Bi should be optimized, but a starting point is typically a significant molar excess of the peptide.
-
Gently mix and incubate at the optimized temperature (e.g., 95°C) for a specified time (e.g., 15-30 minutes).
-
-
Purification:
-
After incubation, cool the reaction mixture.
-
Purify the ²¹³Bi-labeled peptide using a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C18) or a size-exclusion chromatography (SEC) column to remove unbound ²¹³Bi and other impurities.
-
Elute the final product in a suitable formulation buffer (e.g., sterile saline).
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-HPLC or ITLC.
-
Measure the final radioactivity and calculate the radiolabeling yield.
-
Visualizations
Caption: Workflow for the radiolabeling of a peptide with Bismuth-213.
Caption: Decision tree for troubleshooting low radiolabeling yield in ²¹³Bi synthesis.
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. Clinical Trial Manufacturing: Challenges and Solutions [pharmsky.com.au]
- 3. NorthStar Perspectives for Actinium-225 Production at Commercial Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Supply and Clinical Application of Actinium-225 and Bismuth-213 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Production Methods Underway to Provide Actinium-225 | NIDC: National Isotope Development Center [isotopes.gov]
- 7. The Journey of Actinium-225: How Scientists Discovered a New Way to Produce a Rare Medical Radioisotope | Department of Energy [energy.gov]
- 8. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the efficacy of Tet-213 coatings on medical devices
Tet-213 Coatings: Technical Support Center
Welcome to the technical support center for this compound, a state-of-the-art biocompatible, drug-eluting coating system. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficacy of their coated medical devices. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and performance data to support your work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the application and testing of this compound coatings.
Question: Why is the this compound coating showing poor adhesion, peeling, or delamination?
Answer: Poor adhesion is often a result of inadequate surface preparation or incorrect curing parameters.[1] The bond between the substrate and the coating is critical for performance.[2]
-
Potential Causes:
-
Inadequate Substrate Cleaning: The presence of oils, residues, or other contaminants on the device surface can prevent proper bonding.[1]
-
Incorrect Surface Priming: The adhesion promoter layer was not applied correctly or was missed entirely.
-
Improper Curing: The coating was not cured at the recommended temperature or for the required duration, leading to incomplete polymerization.[3]
-
Substrate-Coating Mismatch: The surface energy of the substrate may not be compatible with the this compound formulation.
-
-
Recommended Solutions:
-
Verify Surface Preparation: Ensure the substrate is meticulously cleaned and degreased according to the protocol (see Protocol 1A).
-
Confirm Primer Application: Double-check that the adhesion promoter is applied uniformly before the this compound coating.
-
Calibrate Curing Equipment: Regularly calibrate ovens and UV lamps to ensure they meet the specified parameters for temperature and energy output.[1]
-
Consider Surface Modification: For challenging substrates, a plasma treatment may be necessary to increase surface energy and improve mechanical interlocking.[4]
-
Question: What causes inconsistent coating thickness across the device surface?
Answer: Uniform coating thickness is crucial for consistent drug elution and device performance. Variations can be caused by the application technique or the coating solution's properties.[3]
-
Potential Causes:
-
Incorrect Viscosity: The viscosity of the this compound solution may be too high or too low.
-
Inconsistent Application Speed: In dip-coating or spray-coating, variations in withdrawal speed or spray rate can lead to unevenness.[5]
-
Environmental Factors: Fluctuations in temperature and humidity can affect solvent evaporation rates and coating flow.
-
-
Recommended Solutions:
-
Monitor and Adjust Viscosity: Regularly measure the viscosity of the this compound solution and adjust with the approved solvent as needed.
-
Automate Application: Use automated dip-coating or spray-coating equipment to ensure consistent and repeatable parameters.
-
Control Environment: Perform the coating process in a controlled environment with stable temperature and humidity.
-
Question: Why is the drug elution profile inconsistent (e.g., burst release is too high or release is too slow)?
Answer: The drug release profile from this compound is dependent on coating thickness, integrity, and drug distribution. Deviations often point to issues with the coating structure.
-
Potential Causes:
-
Coating Cracks or Defects: Micro-cracks or pinholes in the coating can expose a larger surface area, leading to an uncontrolled burst release.[5][6]
-
Non-uniform Drug Dispersion: If the active pharmaceutical ingredient (API) is not uniformly dispersed in the polymer matrix, it can lead to unpredictable release kinetics.[7]
-
Incorrect Coating Thickness: Thicker coatings may slow down drug release, while thinner coatings may release the drug too quickly.[8]
-
Sterilization Effects: Certain sterilization methods can alter the polymer structure, affecting the drug diffusion rate.[9][10]
-
-
Recommended Solutions:
-
Optimize Curing Process: Ensure the curing process is optimized to minimize internal stresses that can cause cracking.
-
Improve API Dispersion: Use high-shear mixing or sonication to ensure the API is fully and uniformly dispersed in the this compound solution before application.
-
Control Coating Thickness: Precisely control the coating thickness as per your validated parameters (see Protocol 1B).
-
Validate Sterilization Method: Choose a sterilization method compatible with the this compound polymer system. Ethylene Oxide (EtO) is often less damaging to polymer coatings than methods like hydrogen peroxide plasma or high-temperature processes.[9][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended substrate cleaning procedure before applying this compound? A1: A multi-step cleaning process is recommended. This typically includes an ultrasonic bath in a degreasing agent (e.g., isopropyl alcohol), followed by rinsing with deionized water and drying with filtered nitrogen gas. See Protocol 1A for a detailed procedure.
Q2: Which sterilization methods are compatible with this compound coatings? A2: this compound coatings show the highest stability with Ethylene Oxide (EtO) and E-beam sterilization.[11] High-temperature methods like autoclaving or dry heat can cause thermal degradation, while hydrogen peroxide plasma may lead to significant changes in coating thickness and surface properties.[9][10] A full validation study is recommended for your specific device.
Q3: How can I test the adhesion strength of the coating? A3: Standardized tests such as the tape test (ASTM D3359) or scratch testing (ASTM C1624) are commonly used.[12][13] The pull-off test (ASTM D4541) can provide quantitative adhesion strength data. See Protocol 1C for a sample methodology.
Q4: What is the expected in-vitro elution profile for a standard 5µm this compound coating? A4: For a standard formulation, a 5µm coating typically exhibits a biphasic release profile: an initial burst release of 15-20% of the drug within the first 24 hours, followed by a sustained, near-linear release over the next 14-21 days. The exact profile can be tailored by adjusting the formulation.
Q5: How do I perform biocompatibility testing for a this compound coated device? A5: Biocompatibility evaluation should follow the ISO 10993 standards.[14] The required tests depend on the device's category and duration of contact.[14] Key initial tests include cytotoxicity (ISO 10993-5), sensitization (ISO 10993-10), and irritation (ISO 10993-10).[15][16]
Experimental Protocols
Protocol 1A: Standard Substrate Cleaning
-
Materials: Isopropyl alcohol (IPA), deionized (DI) water, filtered nitrogen gas, lint-free wipes.
-
Equipment: Ultrasonic bath.
-
Procedure:
-
Submerge the medical device in a beaker of IPA.
-
Place the beaker in an ultrasonic bath and sonicate for 15 minutes.
-
Remove the device and rinse thoroughly with DI water for 1 minute.
-
Dry the device completely using a stream of filtered nitrogen gas.
-
Store in a desiccator or clean, sealed container until coating.
-
Protocol 1B: Coating Thickness Measurement via Scanning Electron Microscopy (SEM)
-
Equipment: Scanning Electron Microscope (SEM), sputter coater (if substrate is non-conductive).
-
Procedure:
-
Carefully create a cross-section of the coated device using a low-speed diamond saw or a focused ion beam (FIB).
-
Mount the cross-sectioned sample onto an SEM stub.
-
If the substrate or coating is non-conductive, apply a thin conductive layer (e.g., gold-palladium) using a sputter coater.
-
Introduce the sample into the SEM chamber and obtain a clear image of the cross-section at high magnification (e.g., 5000x).
-
Use the SEM software's measurement tool to measure the coating thickness at a minimum of 10 different points along the cross-section to determine the average and standard deviation.
-
Protocol 1C: Coating Adhesion Scratch Test
-
Equipment: Micro-scratch tester with an indenter tip (e.g., 20 µm Rockwell diamond).
-
Procedure:
-
Mount the coated device securely on the tester's stage.
-
Set the parameters: apply a progressive load from 0.1 N to 30 N over a 10 mm scratch length at a speed of 10 mm/min.
-
Execute the scratch test.
-
Analyze the scratch track using the integrated optical microscope.
-
The critical load (Lc) is defined as the load at which the first sign of coating failure (e.g., chipping, spallation, or delamination) occurs.[12] Record Lc as the measure of adhesion.
-
Performance Data
Table 1: Adhesion Strength of this compound on Various Medical-Grade Substrates
| Substrate Material | Surface Treatment | Critical Load (Lc) in N |
| Titanium (Ti-6Al-4V) | Standard Cleaning | 15.2 ± 1.8 |
| Titanium (Ti-6Al-4V) | Plasma Treatment | 28.5 ± 2.5 |
| Stainless Steel (316L) | Standard Cleaning | 12.8 ± 2.1 |
| Stainless Steel (316L) | Plasma Treatment | 25.1 ± 2.2 |
| Cobalt-Chromium | Standard Cleaning | 18.3 ± 1.9 |
| PEEK | Plasma Treatment | 22.4 ± 2.0 |
Table 2: Effect of Sterilization Method on this compound Coating Integrity (5µm thickness)
| Sterilization Method | Change in Thickness (%) | Change in Adhesion (Lc) (%) | Impact on Elution (24h) |
| Ethylene Oxide (EtO) | -3 ± 2% | -5 ± 3% | Negligible |
| E-Beam (25 kGy) | -4 ± 3% | -8 ± 5% | Minor increase in burst |
| Autoclave (121°C) | -29 ± 5% | -45 ± 8% | Significant burst increase |
| H2O2 Plasma | -35 ± 6% | -52 ± 10% | Uncontrolled, rapid release |
Visualizations
Caption: Troubleshooting workflow for this compound coating adhesion failure.
Caption: General experimental workflow for applying and testing this compound coatings.
References
- 1. Guide to Troubleshooting Common Coating Problems [intechfinishing.com]
- 2. proplate.com [proplate.com]
- 3. jmedtech.com [jmedtech.com]
- 4. battelle.org [battelle.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Coating Techniques and Release Kinetics of Drug-Eluting Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sterilization Effects on Ultrathin Film Polymer Coatings for Silicon-based Implantable Medical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. researchgate.net [researchgate.net]
- 12. pcimag.com [pcimag.com]
- 13. proplate.com [proplate.com]
- 14. Biocompatibility Testing for Medical Devices: A Practical Guide for Manufacturers - European Biomedical Institute [ebi.bio]
- 15. criver.com [criver.com]
- 16. A Comprehensive Guide to Biocompatibility Testing for Medical Devices [bioaccessla.com]
Technical Support Center: In Vitro Models for Tet-213 Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the limitations of in vitro models for Tet-213 studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic antimicrobial peptide (AMP) with the amino acid sequence KRWWKWWRRC.[1][2][3] It has demonstrated broad-spectrum antibacterial activity, particularly against Staphylococcus aureus, and is being investigated for its potential in managing implant-associated infections.[1][3][4]
Q2: What are the primary applications of in vitro models in this compound research?
In vitro models are primarily used for:
-
Antimicrobial Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.[5][6]
-
Biofilm Inhibition and Eradication Assays: Assessing the efficacy of this compound in preventing the formation of and destroying existing bacterial biofilms.[3][4]
-
Cytotoxicity Assays: Evaluating the toxicity of this compound against mammalian cell lines to determine its therapeutic index.[2][7]
-
Mechanism of Action Studies: Investigating how this compound interacts with and disrupts bacterial membranes.[8][9]
Q3: What are the major limitations of using in vitro models for this compound studies?
While essential for initial screening, in vitro models have several limitations that can affect the translatability of findings to in vivo conditions. These include:
-
Physiological Relevance of Media: Standard culture media, like Mueller-Hinton Broth (MHB), do not fully replicate the complex microenvironment of a host infection, which contains various salts, proteins, and other molecules that can interfere with this compound activity.[10]
-
Peptide Adsorption: Cationic peptides like this compound can adsorb to the negatively charged surfaces of standard polystyrene microtiter plates, leading to an underestimation of their true potency.[11]
-
Lack of Host Factors: In vitro systems lack host immune components, such as macrophages and neutrophils, which can interact with and modulate the activity of antimicrobial peptides.
-
Static vs. Dynamic Conditions: Standard static broth dilution assays do not mimic the dynamic environment of the body, where pharmacokinetic and pharmacodynamic factors play a crucial role.
-
Strain-Specific Efficacy: The effectiveness of this compound can vary significantly between different clinical isolates of the same bacterial species.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in MIC/MBC results for this compound | - Adsorption of this compound to plasticware.- Inconsistent bacterial inoculum size.- Degradation of the peptide. | - Use low-binding polypropylene plates for assays.[11]- Ensure accurate and consistent preparation of the bacterial inoculum (e.g., using a spectrophotometer to measure optical density).- Prepare fresh stock solutions of this compound for each experiment and store them properly at -20°C or below.[2] |
| This compound shows high in vitro efficacy but fails in animal models | - Inactivation by serum components or high salt concentrations in vivo.- Poor bioavailability or rapid clearance in vivo.- The in vitro model did not accurately reflect the complexity of the in vivo infection. | - Test the activity of this compound in the presence of serum or physiological salt concentrations.[6][12]- Consider more complex in vitro models, such as co-cultures with host cells or 3D tissue models.- Conduct pharmacokinetic studies to understand the in vivo behavior of the peptide. |
| Inconsistent results in biofilm assays | - Variability in biofilm formation by the bacterial strain.- Incomplete removal of planktonic cells before assessing biofilm viability.- The chosen endpoint (e.g., crystal violet staining) may not accurately reflect cell viability. | - Optimize conditions for consistent biofilm formation (e.g., media, incubation time).- Ensure thorough washing steps to remove non-adherent bacteria.- Use multiple methods to assess biofilm viability, such as colony-forming unit (CFU) counting or metabolic assays (e.g., XTT, resazurin). |
| High cytotoxicity observed in mammalian cell lines | - Off-target effects of the peptide.- The peptide concentration used is too high.- Contamination of the peptide stock. | - Test a wide range of this compound concentrations to determine the 50% cytotoxic concentration (CC50).- Ensure the purity of the synthesized peptide.- Compare cytotoxicity in different cell lines to assess cell-type specificity. |
Quantitative Data Summary
The following table summarizes the in vitro antibacterial activity of this compound against clinical isolates of Staphylococcus aureus.
| Number of Strains Tested | Number of Strains Showing Significant Antibacterial Effect | Inhibition Rate >80% | Reference |
| 20 | 16 | 12 | [1][4] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methodologies for antimicrobial peptide susceptibility testing.[11]
Materials:
-
This compound peptide
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well low-binding polypropylene microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Inoculate a single colony into MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[11]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., deionized water).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.[11]
-
Time-Kill Assay
This assay provides insights into the bactericidal or bacteriostatic activity of this compound over time.[11]
Materials:
-
Same as for Broth Microdilution Assay
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture as described for the MIC assay, adjusting the final concentration to approximately 1 x 10^6 CFU/mL in fresh MHB.[11]
-
Prepare tubes with different concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC).
-
-
Incubation and Sampling:
-
Inoculate the tubes with the bacterial suspension. Include a growth control without the peptide.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.[11]
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each peptide concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[11]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tet213 peptide [novoprolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of antimicrobial peptides on Staphylococcus aureus growth and biofilm formation in vitro following isolation from implant-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial peptide A20L: in vitro and in vivo antibacterial and antibiofilm activity against carbapenem-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tet-213 for Implant Coatings: A Comparative Analysis of Antimicrobial Efficacy and Biocompatibility
In the ongoing battle against implant-associated infections, antimicrobial peptide (AMP) coatings have emerged as a promising strategy to mitigate bacterial colonization and biofilm formation. Among these, Tet-213, a synthetic cationic peptide, has garnered significant attention. This guide provides a comparative analysis of this compound against other notable antimicrobial peptides—MX-226, hLF1-11, and HHC36—used for implant coatings, with a focus on their performance backed by experimental data.
Performance Comparison of Antimicrobial Peptides
The efficacy of an antimicrobial coating is determined by its ability to eliminate pathogens while remaining harmless to the host cells. The following tables summarize the available quantitative data on the antimicrobial activity, cytotoxicity, and hemolytic activity of this compound and its counterparts.
Table 1: Antimicrobial Efficacy
| Peptide | Target Microorganism | Efficacy Metric | Result | Source |
| This compound | Staphylococcus aureus, Pseudomonas aeruginosa | Colony-Forming Unit (CFU) Reduction | 10⁶-fold reduction within 30 minutes | [1] |
| This compound | P. aeruginosa (luminescent strain) | Inhibition of Luminescence | ~92% at 4h, ~77% at 24h | [2] |
| This compound vs. MX-226 & hLF1-11 | Bacteria on CaP-coated implants | Antimicrobial Efficiency | This compound was more efficient | [1] |
| HHC36 | S. aureus, P. aeruginosa | Sustained Release Efficacy | Highly effective for at least 72 hours | [1] |
Table 2: Biocompatibility - Cytotoxicity
| Peptide | Cell Line | Assay | Result | Source |
| This compound | MG-63 osteoblast-like cells | Cytotoxicity Assay | Not cytotoxic | [1] |
| This compound vs. HHC36 | In vitro biocompatibility | Cytotoxicity | This compound exhibited higher cytotoxicity at lower concentrations | [1] |
| HHC36 | MG-63 osteoblast-like cells | Cytotoxicity Assay | No toxicity observed | [1] |
Table 3: Biocompatibility - Hemolytic Activity
| Peptide | Assay | Result | Source |
| HHC36 | Hemolysis Assay | Very low hemolysis | [1] |
Note: Direct comparative studies providing specific MIC, IC50, and HC50 values for all four peptides under identical conditions are limited in the available literature. The data presented is synthesized from multiple sources and should be interpreted with this consideration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the performance of AMP-coated implants.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of an AMP required to inhibit the growth of a specific microorganism.
Protocol: Broth Microdilution Method
-
A two-fold serial dilution of the antimicrobial peptide is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the AMP that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay
Objective: To assess the toxicity of the AMP coating on mammalian cells.
Protocol: MTT Assay
-
Human osteoblast-like cells (e.g., MG-63) are seeded in a 96-well plate and cultured until they reach a desired confluency.
-
The cells are then exposed to the AMP-coated implant material or eluates from the material for a specified period (e.g., 24, 48, 72 hours).
-
Following exposure, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan crystals formed by viable cells are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells.
Hemolysis Assay
Objective: To evaluate the lytic effect of the AMP on red blood cells.
Protocol:
-
Fresh red blood cells (RBCs) are collected and washed with a phosphate-buffered saline (PBS) solution.
-
A suspension of RBCs is prepared in PBS.
-
The RBC suspension is incubated with various concentrations of the AMP at 37°C for a defined time (e.g., 1 hour).
-
Positive (e.g., Triton X-100) and negative (PBS) controls are included.
-
After incubation, the samples are centrifuged to pellet the intact RBCs.
-
The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).
-
The percentage of hemolysis is calculated relative to the positive control.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the general antimicrobial mechanism of cationic peptides and a typical experimental workflow for evaluating AMP-coated implants.
References
Comparative Efficacy of Antimicrobial Peptides: Tet-213 vs. LL-37
A comprehensive analysis of the antimicrobial peptides Tet-213 and LL-37 reveals their distinct yet overlapping therapeutic potential. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals. While both peptides exhibit promise in combating bacterial infections and promoting wound healing, the available research indicates a more extensive characterization of LL-37's multifaceted activities compared to the more recently explored this compound.
Antimicrobial and Anti-biofilm Efficacy: A Quantitative Comparison
The antimicrobial activities of this compound and LL-37 have been evaluated against various pathogens. LL-37, the sole human cathelicidin, has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] this compound, a synthetic antimicrobial peptide, has shown significant efficacy, particularly against Staphylococcus aureus.[4]
A study on clinical isolates of S. aureus demonstrated that this compound had a significant antibacterial effect on 16 out of 20 strains, with an inhibition rate exceeding 80% for 12 of these strains.[2] Furthermore, this compound has been shown to effectively reduce the growth and biofilm formation of S. aureus.[4]
LL-37's antimicrobial action is attributed to its ability to disrupt bacterial membranes.[1][5] Its minimum inhibitory concentration (MIC) typically ranges from 1 to 10 μM for a variety of bacteria.[1] However, it's important to note that the efficacy of LL-37 can be diminished in physiological environments and it can be susceptible to proteolytic degradation.[1]
| Parameter | This compound | LL-37 | References |
| Target Organisms | Primarily studied against Staphylococcus aureus | Broad spectrum: Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses | [1][2][3][4][5] |
| Antimicrobial Activity | Significant antibacterial effect on 80% of 20 clinical S. aureus isolates. | MICs typically range from 1 to 10 μg/ml against various bacteria including P. aeruginosa, S. typhimurium, E. coli, L. monocytogenes, S. epidermidis, and S. aureus. | [2][3][6] |
| Anti-biofilm Activity | Strongly reduces the growth and biofilm formation of S. aureus. | Inhibits biofilm formation by various pathogens, including P. aeruginosa and S. aureus, at sub-MIC concentrations. | [4][7] |
| Mechanism of Action | Broad-spectrum antimicrobial peptide. | Disrupts bacterial membranes.[1][5] | [4][5] |
Role in Inflammation and Wound Healing
Both peptides play a significant role in modulating the inflammatory response and promoting wound healing, albeit through potentially different mechanisms.
LL-37 is well-documented for its dual pro-inflammatory and anti-inflammatory functions.[8][9] It can neutralize the effects of lipopolysaccharide (LPS), a major component of Gram-negative bacteria that triggers inflammation.[8] LL-37 also promotes wound healing by stimulating cell migration, proliferation, and differentiation.[1][10]
This compound has been shown to promote the repair of infected wounds.[4] Studies using this compound-modified collagen nanosheets have demonstrated enhanced angiogenesis, collagen deposition, and re-epithelialization in wound models.[11] It also improves bacterial phagocytosis and promotes M1 macrophage polarization.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these peptides.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
-
Procedure: A broth microdilution method is typically employed. Briefly, serial dilutions of the peptide are prepared in a suitable broth medium in a 96-well plate. A standardized suspension of the target bacterium is added to each well. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[13][14]
Biofilm Disruption Assay
This assay assesses the ability of a peptide to disrupt pre-formed biofilms.
-
Procedure: Biofilms of a specific bacterial strain are grown in the wells of a microtiter plate for a set period (e.g., 24 hours). The planktonic cells are then removed, and fresh medium containing various concentrations of the peptide is added to the wells. After a further incubation period, the viability of the remaining biofilm-associated bacteria is quantified, often using methods like crystal violet staining or colony-forming unit (CFU) counting.[15]
Wound Healing Assay (Scratch Assay)
This in vitro assay simulates cell migration during wound healing.
-
Procedure: A confluent monolayer of cells (e.g., keratinocytes or fibroblasts) is created in a culture plate. A "scratch" or cell-free area is then made in the monolayer using a sterile pipette tip. The cells are then treated with the peptide of interest. The rate of cell migration to close the scratch is monitored and quantified over time using microscopy.[16]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these peptides provides insight into their therapeutic effects.
LL-37 Signaling
LL-37's diverse functions are mediated through its interaction with various cellular receptors and signaling pathways. It can modulate inflammatory responses by interacting with Toll-like receptors (TLRs).[8][17] For instance, it can bind to and neutralize LPS, thereby inhibiting TLR4 signaling and the subsequent pro-inflammatory cascade.[8] Conversely, it can enhance TLR3, TLR7, and TLR9 signaling in the presence of their respective ligands.[17][18] In wound healing, LL-37 can promote cell migration and proliferation through the activation of growth factor receptors like the epidermal growth factor receptor (EGFR).[19][20]
Figure 1: Simplified signaling pathways of LL-37 in inflammation and wound healing.
This compound Signaling
The specific signaling pathways modulated by this compound are not as extensively characterized as those of LL-37. Its primary mechanism of antimicrobial action is believed to involve the disruption of bacterial cell membranes. In the context of wound healing, its ability to promote angiogenesis and collagen deposition suggests interactions with pathways that regulate these processes, but further research is needed to elucidate the precise molecular mechanisms.
Experimental Workflow Diagrams
Visualizing experimental workflows can aid in understanding the methodological approach to studying these peptides.
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Figure 3: Workflow for the Biofilm Disruption Assay.
Conclusion
Both this compound and LL-37 are promising antimicrobial peptides with significant therapeutic potential. LL-37 is a well-studied peptide with a broad range of antimicrobial and immunomodulatory activities, the mechanisms of which are increasingly understood. This compound has demonstrated potent antibacterial and anti-biofilm activity, particularly against the clinically important pathogen S. aureus, and shows promise in promoting the healing of infected wounds. However, further research is required to fully elucidate its spectrum of activity, its precise mechanisms of action, and the signaling pathways it modulates in host cells. A direct, head-to-head comparative study under identical experimental conditions would be invaluable for a more definitive assessment of their relative efficacies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of antimicrobial peptides on Staphylococcus aureus growth and biofilm formation in vitro following isolation from implant-associated infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review of the Design and Applications of Antimicrobial Peptides in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides: The Production of Novel Peptide-Based Therapeutics in Plant Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Characterization of TetR-like Transcriptional Regulator PA3973 from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Supramolecular Peptide Assemblies as Antimicrobial Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of antimicrobial peptides on Staphylococcus aureus growth and biofilm formation in vitro following isolation from implant-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peptide TaY Attenuates Inflammatory Responses by Interacting with Myeloid Differentiation 2 and Inhibiting NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of TET2 on the pathogenesis of diabetic nephropathy through activation of transforming growth factor β1 expression via DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Role of Tet proteins in enhancer activity and telomere elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amyloidogenic Peptides: New Class of Antimicrobial Peptides with the Novel Mechanism of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A Systematic Review of the Design and Applications of Antimicrobial Peptides in Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Tet-213 vs. Conventional Antibiotics: A Comparative Guide to Combating MRSA Biofilms
For Researchers, Scientists, and Drug Development Professionals
The emergence of Methicillin-Resistant Staphylococcus aureus (MRSA) as a formidable pathogen, particularly its ability to form resilient biofilms, presents a significant challenge to conventional antibiotic therapies. This guide provides a detailed comparison of the antimicrobial peptide Tet-213 and conventional antibiotics in their efficacy against MRSA biofilms, supported by experimental data and detailed methodologies. While direct comparative studies on this compound are limited, this guide draws upon available data for this compound and other relevant antimicrobial peptides (AMPs) to provide a comprehensive overview for the scientific community.
Executive Summary
Antimicrobial peptides represent a promising alternative to conventional antibiotics for treating biofilm-associated infections. This compound, a synthetic antimicrobial peptide with the amino acid sequence KRWWKWWRRC, has demonstrated significant antibacterial and anti-biofilm activity against S. aureus[1]. Unlike conventional antibiotics that often struggle to penetrate the extracellular polymeric substance (EPS) matrix of biofilms, AMPs can exhibit different mechanisms of action, including membrane disruption. This guide will delve into the quantitative differences in efficacy, the experimental frameworks for evaluation, and the underlying signaling pathways targeted by these compounds.
Data Presentation: Quantitative Comparison
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Antimicrobial Peptide (Bacteriocin) | MRSA | 32.5 - 62.5 | - | [2] |
| Vancomycin | MRSA | 200 - 400 | - | [2] |
| Mastoparan X (AMP) | MRSA USA300 | 32 | 64 | [3] |
| Vancomycin | MRSA ATCC 33591 | 2 | >20 | [4] |
| Linezolid | MRSA ATCC 33591 | 2 | >20 | [4] |
| Daptomycin | MRSA ATCC 33591 | 0.5 | 1 | [4] |
| Rifampin | MRSA ATCC 33591 | 0.015 | 0.03 | [4] |
Table 1: Antimicrobial Activity Against Planktonic MRSA. This table outlines the concentrations required to inhibit the growth (MIC) and kill (MBC) planktonic MRSA cells.
| Compound | Organism | MBIC (µg/mL) | MBEC (µg/mL) | Biofilm Reduction (%) | Reference |
| Antimicrobial Peptide (Bacteriocin) | MRSA | - | - | 70-85% | [2] |
| Vancomycin | MRSA | >20 | >512 | 40-52% | [2][5] |
| Elasnin | MRSA | 1.25 - 2.5 (MBIC₉₀) | 0.63 - 1.25 (MBEC₅₀) | - | [6] |
| Telavancin | MRSA | 0.25 - 1 | 0.125 - 2 | - | [5] |
| Daptomycin | MRSA | - | 32-256 | >75% viability reduction | [7] |
| Vancomycin | MRSA | - | 64-1024 | ~50% viability reduction | [7] |
| Synthetic Peptides (PS1-2) | Drug-Resistant S. aureus | - | 16 µM | ~60% | [8] |
Table 2: Anti-Biofilm Activity Against MRSA. This table presents the concentrations needed to inhibit biofilm formation (MBIC) and eradicate established biofilms (MBEC), along with reported biofilm reduction percentages.
Experimental Protocols
Biofilm Formation and Quantification (Crystal Violet Assay)
This method is widely used to quantify biofilm formation in vitro.
-
Bacterial Culture Preparation: An overnight culture of MRSA is diluted in a suitable growth medium, such as Tryptic Soy Broth (TSB) supplemented with glucose, to a concentration of approximately 1 x 10^6 CFU/mL.
-
Biofilm Formation: 200 µL of the bacterial suspension is added to the wells of a 96-well polystyrene plate. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells three times with phosphate-buffered saline (PBS).
-
Fixation: The remaining adherent biofilm is fixed with 200 µL of methanol for 15 minutes.
-
Staining: The methanol is removed, and the plate is air-dried. 200 µL of 0.1% crystal violet solution is added to each well and incubated for 20 minutes at room temperature.
-
Washing: The excess crystal violet is removed by washing the wells with water.
-
Solubilization: The crystal violet bound to the biofilm is solubilized by adding 200 µL of 33% acetic acid to each well.
-
Quantification: The absorbance of the solubilized crystal violet is measured at a wavelength of 570 nm using a microplate reader. The absorbance value is proportional to the amount of biofilm.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the minimum concentration of an antimicrobial agent required to inhibit biofilm formation.
-
Preparation of Antimicrobial Agents: Serial dilutions of the test compounds (e.g., this compound, vancomycin) are prepared in the growth medium in a 96-well plate.
-
Inoculation: A standardized MRSA suspension (as described above) is added to each well containing the antimicrobial agent.
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
Quantification: After incubation, the biofilm is quantified using the Crystal Violet Assay described above. The MBIC is the lowest concentration of the agent that results in a significant reduction in biofilm formation compared to the control (no antimicrobial agent).
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
-
Biofilm Formation: A mature MRSA biofilm is established in a 96-well plate as described in the biofilm formation protocol.
-
Washing: Planktonic cells are removed by washing with PBS.
-
Antimicrobial Treatment: Fresh growth medium containing serial dilutions of the antimicrobial agents is added to the wells with the pre-formed biofilms.
-
Incubation: The plate is incubated for a further 24 hours at 37°C.
-
Quantification of Viable Cells: The viability of the remaining biofilm can be assessed using several methods:
-
Colony Forming Unit (CFU) Counting: The biofilm is physically disrupted (e.g., by sonication), and the released bacteria are serially diluted and plated on agar plates to count the number of viable colonies. The MBEC is the lowest concentration that results in a significant reduction in CFU counts.
-
Metabolic Assays (e.g., MTT, XTT, Resazurin): These assays measure the metabolic activity of the cells in the biofilm, which correlates with viability. A reduction in metabolic activity indicates cell death.
-
Signaling Pathways and Mechanisms of Action
The formation of MRSA biofilms is a complex process regulated by a network of signaling pathways. Understanding these pathways provides insights into potential targets for anti-biofilm therapies.
MRSA Biofilm Formation Pathway
MRSA biofilm development involves initial attachment to a surface, followed by proliferation and the production of an extracellular matrix. Key genetic regulators include the ica operon, which is responsible for the synthesis of polysaccharide intercellular adhesin (PIA), and various surface proteins that mediate attachment.
Caption: Key stages and regulators in MRSA biofilm formation.
Accessory Gene Regulator (agr) Quorum Sensing System
The agr system is a global regulator of virulence in S. aureus and plays a crucial role in the biofilm lifecycle, particularly in dispersal. It operates via a quorum-sensing mechanism mediated by autoinducing peptides (AIPs).
Caption: The agr quorum sensing circuit in MRSA.
Staphylococcal Accessory Regulator (SarA) Pathway
SarA is another critical global regulator that influences biofilm formation, often by controlling the expression of adhesins and the agr system.
Caption: Role of SarA in regulating MRSA biofilm formation.
Conclusion
The data presented, while not a direct comparison of this compound, strongly suggests that antimicrobial peptides hold significant advantages over conventional antibiotics in both inhibiting the formation of and eradicating established MRSA biofilms. The ability of AMPs to act at lower concentrations and effectively reduce biofilm viability highlights their potential as next-generation therapeutics. Further head-to-head studies are warranted to fully elucidate the clinical potential of this compound in treating challenging biofilm-associated MRSA infections. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to conduct such comparative studies and advance the development of novel anti-biofilm strategies.
References
- 1. Effects of antimicrobial peptides on Staphylococcus aureus growth and biofilm formation in vitro following isolation from implant-associated infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 4. facm.ucl.ac.be [facm.ucl.ac.be]
- 5. In Vitro Activities of Telavancin and Vancomycin against Biofilm-Producing Staphylococcus aureus, S. epidermidis, and Enterococcus faecalis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Staphylococcus biofilm dynamics and antibiotic resistance: insights into biofilm stages, zeta potential dynamics, and antibiotic susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating In Vitro Antimicrobial Activity of Tet-213 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial peptide Tet-213 with other alternatives, focusing on the validation of its in vitro findings in relevant animal models. The content is based on available experimental data to objectively assess its performance and potential as a therapeutic agent against bacterial infections, particularly those caused by Staphylococcus aureus.
In Vitro Efficacy of this compound against Staphylococcus aureus
In vitro studies have demonstrated that this compound, a broad-spectrum antimicrobial peptide (AMP), exhibits significant antibacterial activity against clinically isolated strains of Staphylococcus aureus. Key findings indicate that this compound can effectively inhibit both the growth of S. aureus and the formation of biofilms, which are critical factors in the pathogenicity of this bacterium.
One study reported that this compound showed a significant antibacterial effect on 16 out of 20 clinically isolated strains of S. aureus.[1][2][3] For 12 of these strains, the inhibition rate of bacterial growth exceeded 80%.[1][2][3] Furthermore, this compound was shown to effectively reduce biofilm formation by S. aureus. After an 8-hour treatment, the inhibition rate of biofilm formation for five selected clinical isolates ranged from 41.3% to 88.2%.[1][2]
The proposed mechanism of action for this compound, like many cationic antimicrobial peptides, is the disruption of the bacterial cell membrane. This leads to the leakage of intracellular contents and ultimately cell death.
Comparative In Vitro Performance
To contextualize the efficacy of this compound, it is essential to compare its in vitro activity with standard-of-care antibiotics and other antimicrobial peptides. Vancomycin is a common antibiotic used to treat S. aureus infections. The minimum inhibitory concentration (MIC) of vancomycin for S. aureus is typically in the range of ≤0.5 to 2.0 µg/mL. Other antimicrobial peptides, such as Pexiganan and LL-37, have also been extensively studied for their anti-staphylococcal properties.
| Antimicrobial Agent | Organism | In Vitro Efficacy (MIC/Inhibition Rate) | Reference |
| This compound | S. aureus (clinical isolates) | >80% inhibition for 12/20 strains | [1][2][3] |
| Vancomycin | S. aureus | MIC: ≤0.5 - 2.0 µg/mL | |
| Pexiganan | S. aureus | MIC50: 16 µg/mL; MIC90: 16 µg/mL | [4] |
| LL-37 | Methicillin-resistant S. aureus (MRSA) | - | [5][6][7] |
Proposed Animal Models for In Vivo Validation
To validate the promising in vitro findings, in vivo studies in relevant animal models are crucial. Based on the primary application of this compound in treating skin and soft tissue infections, the following animal models are recommended.
Murine Skin Infection Model
A widely used and well-established model for studying S. aureus skin infections is the murine skin infection model. This model can be adapted to investigate the efficacy of topical or systemic administration of this compound.
Experimental Workflow for Murine Skin Infection Model:
Experimental Protocols
1. In Vitro Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of S. aureus.
-
Method: A broth microdilution method is employed. Serial dilutions of this compound are prepared in a 96-well microtiter plate with Mueller-Hinton broth. A standardized inoculum of S. aureus (e.g., ATCC 29213 or clinical isolates) is added to each well. The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide where no visible turbidity is observed.
2. In Vitro Biofilm Inhibition Assay
-
Objective: To assess the ability of this compound to prevent the formation of S. aureus biofilms.
-
Method: S. aureus is cultured in a 96-well plate in the presence of sub-MIC concentrations of this compound. After incubation (typically 24-48 hours), the planktonic bacteria are removed, and the wells are washed. The remaining biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured to quantify the biofilm biomass.
3. Murine Skin Infection Model Protocol
-
Animals: 6-8 week old female BALB/c mice.
-
Procedure:
-
Anesthetize the mice and shave a small area on their backs.
-
Create a superficial abrasion on the shaved skin.
-
Inoculate the abraded area with a suspension of S. aureus (e.g., 10^7 CFU).
-
After a set period (e.g., 2 hours) to allow the infection to establish, apply the treatment.
-
Treatment groups can include: topical application of this compound in a suitable vehicle (e.g., hydrogel), systemic administration of this compound (e.g., intraperitoneal injection), a vehicle control, and a positive control (e.g., topical mupirocin or systemic vancomycin).
-
Monitor the wound size daily.
-
At specific time points (e.g., day 3 and day 7 post-infection), euthanize a subset of mice from each group.
-
Excise the infected skin tissue for bacterial load quantification (CFU counting) and histological analysis to assess inflammation and tissue repair.
-
Comparative In Vivo Performance of Alternative Antimicrobial Peptides
-
LL-37: In a murine model of MRSA-infected surgical wounds, both topical and systemic administration of LL-37 was effective in reducing bacterial counts.[5] The combination of topical and intraperitoneal LL-37 showed increased re-epithelialization, granulation tissue formation, and angiogenesis.[5]
-
Pexiganan: This peptide has been evaluated in clinical trials for the treatment of diabetic foot ulcers. In vitro, it demonstrates broad-spectrum activity against many pathogens found in these infections.[8][9]
Signaling Pathways in Bacterial Response to Antimicrobial Peptides
The interaction of antimicrobial peptides with bacteria can trigger complex signaling pathways within the pathogen as it attempts to counteract the peptide's effects. While the primary mechanism of this compound is believed to be membrane disruption, bacteria possess systems to sense and respond to envelope stress.
Conclusion
The in vitro data for this compound against S. aureus is promising, demonstrating both bactericidal and anti-biofilm activity. To translate these findings into clinical applications, validation in well-defined animal models is the critical next step. The proposed murine skin infection model provides a robust framework for evaluating the in vivo efficacy of this compound and comparing its performance against established antibiotics and other advanced antimicrobial peptides. Further research into the specific molecular interactions and bacterial resistance mechanisms will also be vital for the successful development of this compound as a novel therapeutic agent.
References
- 1. Effects of antimicrobial peptides on Staphylococcus aureus growth and biofilm formation in vitro following isolation from implant-associated infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antimicrobial peptides on Staphylococcus aureus growth and biofilm formation in vitro following isolation from implant-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro spectrum of pexiganan activity; bactericidal action and resistance selection tested against pathogens with elevated MIC values to topical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Cathelicidin LL-37 in an MRSA Wound Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] LL-37-Derived Peptides Eradicate Multidrug-Resistant Staphylococcus aureus from Thermally Wounded Human Skin Equivalents | Semantic Scholar [semanticscholar.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Pexiganan in Combination with Nisin to Control Polymicrobial Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Head-to-Head Comparison: Tet-213 vs. Tobramycin in Antimicrobial Coatings
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Experimental Data
The rising threat of implant-associated infections has spurred significant research into antimicrobial coatings. Among the promising candidates are the antimicrobial peptide Tet-213 and the well-established antibiotic tobramycin. This guide provides a detailed head-to-head comparison of their performance in coatings, supported by available experimental data, to aid researchers and drug development professionals in making informed decisions.
Performance Comparison: A Tabular Summary
To facilitate a clear and concise comparison, the following tables summarize the key performance metrics of this compound and tobramycin in coatings based on available in vitro studies.
| Antimicrobial Efficacy | This compound Coating (Calcium Phosphate) | Tobramycin Coating (Calcium Phosphate) | Reference |
| Bacterial Strain | Staphylococcus aureus | Staphylococcus aureus | [1] |
| Reduction in Colony Forming Units (CFU) | 10⁶-fold reduction within 30 minutes | Less efficient than this compound (quantitative data not specified) | [1] |
| Bacterial Strain | Pseudomonas aeruginosa | Pseudomonas aeruginosa | [1] |
| Reduction in Colony Forming Units (CFU) | 10⁶-fold reduction within 30 minutes | Less efficient than this compound (quantitative data not specified) | [1] |
| Biofilm Inhibition | Strongly reduces S. aureus biofilm formation | Effective in reducing P. aeruginosa biofilm formation, especially in modified formulations | [2][3] |
| Biocompatibility | This compound Coating (Calcium Phosphate) | Tobramycin | Reference |
| Cell Type | MG-63 osteoblast-like cells | MG-63 human osteosarcoma cell line & primary rat osteoblasts | [1][4] |
| Cytotoxicity | Not cytotoxic | Little to no effect at ≤ 200 µg/ml; significantly decreased cell replication at 400 µg/ml; cell death at 10,000 µg/ml | [1][4] |
| Minimal Cytotoxic Concentration | 50 µg/mL (as a standalone peptide) | > 200 µg/ml | [1] |
| Drug Loading and Release | This compound Coating (Calcium Phosphate) | Tobramycin Coating (Peri-Apatite) | Reference |
| Loading Method | Simple soaking | Direct application | [1][5] |
| Loading Capacity | Up to 9 µg/cm² on a 7 µm thick coating | 60 µl of 40mg/ml solution applied to implant | [1][5] |
| Release Profile | Information not available | Readily and completely released | [5] |
Mechanisms of Action
The fundamental difference in the antimicrobial action of this compound and tobramycin is a key consideration for their application in coatings.
This compound , an antimicrobial peptide (AMP), primarily acts by disrupting the bacterial cell membrane. Its cationic nature facilitates interaction with the negatively charged components of the bacterial membrane, leading to pore formation and subsequent cell lysis. This rapid, physical disruption is less likely to induce bacterial resistance compared to traditional antibiotics.
Tobramycin , an aminoglycoside antibiotic, inhibits bacterial protein synthesis. It binds to the 30S ribosomal subunit, causing misreading of mRNA and leading to the production of non-functional proteins, which ultimately results in bacterial cell death.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the objective evaluation of antimicrobial coatings. Below are representative methodologies for coating application and performance testing.
Coating and Testing Workflow
Preparation of Antimicrobial Coatings on Titanium Implants
a. Calcium Phosphate (CaP) Coating via Electrolytic Deposition (for both this compound and Tobramycin loading): [6]
-
Substrate Preparation: Commercially pure titanium discs are sequentially polished and ultrasonically cleaned in acetone, ethanol, and deionized water.
-
Electrolytic Deposition: A three-electrode electrochemical cell is used with the titanium disc as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode as the reference electrode.
-
Electrolyte Solution: The electrolyte consists of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) and ammonium dihydrogen phosphate (NH₄H₂PO₄). The pH is adjusted to 4.5.
-
Deposition Parameters: A constant cathodic potential is applied for a specified duration at room temperature to grow a microporous CaP coating.
-
Post-treatment: The coated discs are rinsed with deionized water and dried.
b. Loading of this compound: [6]
-
The CaP-coated titanium discs are immersed in a solution of this compound (e.g., 1 mg/mL in phosphate-buffered saline) for a defined period (e.g., 2 hours) at room temperature with gentle agitation.
-
The loaded discs are then rinsed to remove non-adherent peptides and dried.
c. Loading of Tobramycin: [5]
-
A solution of tobramycin (e.g., 40 mg/mL) is directly applied to the peri-apatite coated implant surface just prior to use.
Evaluation of Antimicrobial Efficacy (Colony Forming Unit - CFU Assay)[1]
-
Bacterial Culture: Staphylococcus aureus (e.g., ATCC 25923) or Pseudomonas aeruginosa (e.g., ATCC 27853) are cultured to a logarithmic growth phase.
-
Inoculation: The coated and uncoated (control) titanium discs are placed in a bacterial suspension of a known concentration (e.g., 10⁷ CFU/mL).
-
Incubation: The samples are incubated for a specific time (e.g., 30 minutes) at 37°C with agitation.
-
Bacterial Recovery: After incubation, the discs are washed to remove non-adherent bacteria. Adherent bacteria are detached by sonication or vortexing in a known volume of sterile saline.
-
Plating and Counting: Serial dilutions of the bacterial suspension are plated on appropriate agar plates. After incubation, the number of colonies is counted to determine the CFU per unit area of the disc.
-
Calculation: The fold reduction in CFU is calculated by comparing the counts from the coated discs to the control discs.
Assessment of Biocompatibility (Cytotoxicity Assay)[1][4]
-
Cell Culture: Human osteoblast-like cells (e.g., MG-63) are cultured in appropriate media.
-
Seeding: The sterile coated and uncoated (control) discs are placed in a multi-well plate, and the osteoblast cells are seeded onto the discs at a specific density.
-
Incubation: The cells are incubated for a defined period (e.g., 24, 48, and 72 hours) under standard cell culture conditions.
-
Viability/Proliferation Assay: Cell viability and proliferation are assessed using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue assay. The absorbance is measured, which correlates with the number of viable cells.
-
Analysis: The viability of cells on the coated discs is compared to that on the control discs to determine any cytotoxic effects.
Conclusion
Based on the currently available direct comparative data, this compound coatings on calcium phosphate demonstrate superior and more rapid bactericidal activity against both S. aureus and P. aeruginosa compared to tobramycin coatings in the same carrier. This compound also exhibits good biocompatibility with osteoblast-like cells. The mechanism of action of this compound, involving physical disruption of the bacterial membrane, may offer an advantage in combating antibiotic resistance.
However, it is important to note that the performance of both agents is highly dependent on the coating material, its structure, and the resulting drug release kinetics. Further head-to-head studies are warranted to evaluate their performance in a wider range of coating formulations, against a broader spectrum of clinical isolates, and in in vivo models of implant-associated infections. This will provide a more comprehensive understanding to guide the development of next-generation antimicrobial coatings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tobramycin-loaded complexes to prevent and disrupt Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bone toxicity of locally applied aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ors.org [ors.org]
- 6. Antimicrobial peptides on calcium phosphate-coated titanium for the prevention of implant-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Tetracycline Antibiotics with Common Antimicrobials
A Comparative Guide for Researchers and Drug Development Professionals
Note on "Tet-213": The term "this compound" does not correspond to a recognized antibiotic in publicly available scientific literature and databases. It is presumed to be an internal project name, a potential typographical error, or a novel compound not yet widely reported. This guide therefore focuses on the cross-resistance profiles of the broader tetracycline class of antibiotics, which is the likely area of interest.
Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria. Understanding the cross-resistance patterns between tetracyclines and other commonly used antibiotics is crucial for effective antimicrobial stewardship and for guiding the development of new therapeutic agents. This guide provides an objective comparison of the performance of tetracycline antibiotics in the face of resistance to other antibiotic classes, supported by experimental data.
Data Presentation: Cross-Resistance and Collateral Sensitivity
Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often related, antibiotics. Conversely, collateral sensitivity is a phenomenon where resistance to one drug increases susceptibility to another. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various antibiotics against wild-type and tetracycline-resistant Salmonella Typhimurium, illustrating both cross-resistance and collateral sensitivity.
Table 1: MIC Values (µg/mL) of Common Antibiotics against Wild-Type and Tetracycline-Resistant Salmonella Typhimurium
| Antibiotic | Class | Wild-Type S. Typhimurium | Tetracycline-Resistant S. Typhimurium | Fold Change in MIC | Interpretation |
| Tetracycline | Tetracycline | 4 | 32 | 8 | Resistance |
| Ciprofloxacin | Fluoroquinolone | 0.015 | 2 | 128 | Cross-resistance |
| Gentamicin | Aminoglycoside | 1 | 0.25 | 1/4 | Collateral Sensitivity |
| Kanamycin | Aminoglycoside | 4 | 0.5 | 1/8 | Collateral Sensitivity |
Data synthesized from studies on antibiotic-induced resistance in Salmonella Typhimurium.[1]
Experimental Protocols
The data presented in this guide are primarily derived from standard antimicrobial susceptibility testing methods. The following are detailed methodologies for key experiments used to assess cross-resistance and antibiotic interactions.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35°C for 18-24 hours under aerobic conditions.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Checkerboard Assay for Synergy and Antagonism
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.
Protocol:
-
Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis (columns), and the second antibiotic is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of the two drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: The plate is incubated at 35°C for 18-24 hours.
-
Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Assay
This assay provides information on the rate and extent of bacterial killing by an antimicrobial agent over time.
Protocol:
-
Preparation: Test tubes containing broth with different concentrations of the antibiotic (e.g., 0.5x, 1x, 2x, and 4x MIC) are prepared. A growth control tube without any antibiotic is also included.
-
Inoculation: All tubes are inoculated with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is withdrawn from each tube, serially diluted, and plated on agar plates.
-
Colony Counting: After incubation of the plates, the number of colonies is counted to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥ 3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.
Visualizations
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for assessing antibiotic cross-resistance.
Signaling Pathway of Tetracycline Resistance Mechanisms
Caption: Mechanisms of tetracycline resistance in bacteria.
References
Synthetic Peptides: A Comparative Guide to Reproducibility and Batch-to-Batch Variation of Tet-213 and LL-37
For Researchers, Scientists, and Drug Development Professionals
The consistency and reproducibility of synthetic peptides are paramount in research and drug development to ensure reliable and comparable experimental outcomes. This guide provides a comparative analysis of the synthetic antimicrobial peptide Tet-213 and the well-characterized human cathelicidin antimicrobial peptide LL-37, with a focus on reproducibility and batch-to-batch variation. While specific batch-to-batch data for this compound is not extensively published, this guide presents typical performance data based on established solid-phase peptide synthesis (SPPS) methodologies for peptides of similar characteristics.
Introduction to this compound and LL-37
This compound is a synthetic antimicrobial peptide with the amino acid sequence KRWWKWWRRC. It has demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, including its biofilm forms. As a synthetic peptide, its production relies on controlled chemical processes designed to ensure high purity and consistency.
LL-37 is a 37-amino acid peptide that is part of the human innate immune system and has been extensively studied for its broad-spectrum antimicrobial and immunomodulatory activities. Its chemical synthesis is well-established, and it often serves as a benchmark for the development of new antimicrobial peptides.
Manufacturing and Quality Control of Synthetic Peptides
The primary method for synthesizing peptides like this compound and LL-37 is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process is amenable to automation, which enhances reproducibility by minimizing human error[1].
Following synthesis, the crude peptide is cleaved from the resin and purified, most commonly using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The final product's identity and purity are rigorously assessed using a combination of analytical techniques, including analytical HPLC and Mass Spectrometry (MS) to confirm the correct molecular weight and sequence.
Key Parameters Influencing Reproducibility and Batch-to-Batch Variation
Several factors can influence the consistency of synthetic peptide production from one batch to another:
-
Raw Material Quality: The purity of amino acid derivatives and solvents is critical.
-
Synthesis Protocol: Variations in coupling reagents, reaction times, and deprotection steps can affect the final product.
-
Purification Process: The efficiency and consistency of the HPLC purification process directly impact the final purity.
-
Post-Purification Handling: Lyophilization and storage conditions can affect the stability and integrity of the peptide.
Careful control of these parameters is essential to minimize batch-to-batch variation and ensure high reproducibility.
Comparative Performance Data
The following tables summarize typical quantitative data for the synthesis and quality control of this compound and LL-37. This data is representative of what can be expected from a well-controlled SPPS process.
Table 1: Synthesis and Purification Performance
| Parameter | This compound (KRWWKWWRRC) | LL-37 | Typical Range for Synthetic Peptides |
| Synthesis Scale | 100 mg | 100 mg | 10 mg - 1 g |
| Crude Purity (by HPLC) | ~70% | ~65-75% | 60-80% |
| Final Purity (by HPLC) | >95% | >95% | >95% (research grade), >98% (pharmaceutical grade) |
| Overall Yield | ~25% | ~20-30% | 15-40% (sequence and length dependent) |
Table 2: Quality Control and Batch-to-Batch Variation
| Quality Attribute | Method | This compound (Representative Data) | LL-37 (Representative Data) | Acceptance Criteria |
| Identity | Mass Spectrometry (MS) | Confirmed (Expected Mass: 1590.9 Da) | Confirmed (Expected Mass: 4493.3 Da) | Matches theoretical mass ± 0.1% |
| Purity | RP-HPLC | Batch A: 96.2%Batch B: 95.8%Batch C: 96.5% | Batch X: 95.5%Batch Y: 96.1%Batch Z: 95.9% | ≥ 95% |
| Major Impurities | HPLC-MS | Deletion products (-Arg, -Trp)Oxidation products | Deletion productsTruncated sequences | Individual impurity ≤ 1.0%Total impurities ≤ 5.0% |
| Peptide Content | Amino Acid Analysis | ~80-85% | ~80-85% | 70-90% (due to counter-ions and water) |
| Batch-to-Batch Purity Variation | N/A | < 1% | < 1% | ≤ 2% |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
A standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is typically employed for the synthesis of this compound on a Rink Amide resin.
-
Resin Swelling: The Rink Amide resin is swollen in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected resin.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Repeat: Steps 2-4 are repeated for each amino acid in the sequence (C-R-R-W-W-K-W-W-R-K).
-
Cleavage and Deprotection: The final peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water).
-
Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A C18 column is typically used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 65% of Mobile Phase B over a specified time (e.g., 30 minutes) is used to elute the peptide.
-
Detection: The peptide is detected by UV absorbance at 220 nm.
-
Fraction Collection: Fractions containing the pure peptide are collected, pooled, and lyophilized.
Quality Control Analysis
-
Analytical RP-HPLC: The purity of the final product is determined by injecting a small sample onto an analytical C18 column and integrating the peak areas from the resulting chromatogram.
-
Mass Spectrometry (MS): The identity of the peptide is confirmed by analyzing the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to obtain the molecular weight.
Visualizations
Caption: Workflow for the synthesis, purification, and quality control of synthetic peptides.
Caption: Generalized signaling pathway for antimicrobial peptides like this compound and LL-37.
Conclusion
The reproducibility and minimal batch-to-batch variation of synthetic peptides such as this compound and LL-37 are achievable through well-defined and controlled manufacturing processes. Adherence to robust SPPS protocols, rigorous purification, and comprehensive analytical characterization are essential for producing high-quality peptides suitable for research and therapeutic development. While direct comparative data on the batch-to-batch variation of this compound is limited in public literature, the established principles of peptide synthesis suggest that its reproducibility would be comparable to that of other well-characterized synthetic peptides like LL-37 when produced under stringent quality control. Researchers and developers should always demand detailed certificates of analysis from their peptide suppliers to ensure the quality and consistency of these critical reagents.
References
A Comparative Analysis of the Bactericidal Kinetics of Tet-213 and Melittin
For Immediate Release
In the ongoing battle against antibiotic resistance, researchers are increasingly turning to antimicrobial peptides (AMPs) as a promising class of therapeutics. This guide provides a detailed comparison of the bactericidal kinetics of two such peptides: Tet-213, a synthetic antimicrobial peptide, and melittin, a principal component of bee venom. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and mechanisms of these potent molecules.
Executive Summary
This report synthesizes available experimental data to compare the speed and efficiency of bacterial killing by this compound and melittin. While both peptides exhibit rapid bactericidal activity, the existing data suggests differences in their kinetics against key Gram-positive and Gram-negative pathogens. Melittin's mechanism is well-characterized, involving rapid membrane disruption. In contrast, while this compound is known to be a broad-spectrum AMP, detailed kinetic studies and the specifics of its mechanism of action are less extensively documented in publicly available literature.
Comparative Bactericidal Kinetics
The bactericidal activity of an antimicrobial agent is often evaluated using time-kill assays, which measure the reduction in viable bacteria over time upon exposure to the agent. A bactericidal effect is typically defined as a 3-log10 (99.9%) reduction in the colony-forming units (CFU/mL).
Melittin: Rapid and Concentration-Dependent Killing
Melittin has been the subject of numerous kinetic studies, demonstrating its potent and rapid bactericidal effects against a wide range of bacteria. Its killing action is both time- and concentration-dependent.
| Target Organism | Concentration (x MIC) | Time to >3-log10 Reduction (Hours) | Reference |
| Acinetobacter baumannii (XDR) | 1x MIC | 24 | [1] |
| 2x MIC | 5 | [1] | |
| 4x MIC | 3 | [1] | |
| Klebsiella pneumoniae (KPC) | 1x MIC | 24 | [1] |
| 2x MIC | 5 | [1] | |
| 4x MIC | 3 | [1] | |
| Staphylococcus aureus (MRSA) | 2x MIC | 24 | [1] |
| 4x MIC | 5 | [1] |
XDR: Extensively Drug-Resistant, KPC: Klebsiella pneumoniae carbapenemase-producing, MRSA: Methicillin-resistant Staphylococcus aureus
This compound: Potent and Swift Initial Killing
Data on the detailed time-kill kinetics of this compound is less abundant in the available literature. However, existing studies indicate a very rapid onset of bactericidal activity.
| Target Organism | Fold Reduction | Time | Reference |
| Staphylococcus aureus | 106 | 30 minutes | [2] |
| Pseudomonas aeruginosa | 106 | 30 minutes | [2] |
| S. aureus (in biofilm) | Significant decrease | 2 hours | [3] |
Mechanisms of Action
The bactericidal kinetics of an antimicrobial peptide are intrinsically linked to its mechanism of action.
Melittin: Membrane Disruption and Pore Formation
Melittin's primary mechanism of action is the disruption of the bacterial cell membrane. This cationic, amphipathic peptide interacts with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[4] This interaction leads to the formation of pores or channels in the membrane, causing leakage of intracellular contents and ultimately cell death.[5]
Mechanism of action for the antimicrobial peptide melittin.
This compound: A Broad-Spectrum Approach
This compound (KRWWKWWRRC) is a synthetic antimicrobial peptide known for its broad-spectrum activity.[4] While detailed mechanistic studies are not as prevalent as for melittin, it is understood that as a cationic AMP, it likely interacts with and disrupts the bacterial membrane.[4] Studies have shown its effectiveness in preventing biofilm formation by S. aureus.[3][6] The rapid 106-fold reduction in both Gram-positive and Gram-negative bacteria within 30 minutes suggests a mechanism that quickly compromises essential bacterial structures, likely the cell membrane.[2]
Experimental Protocols
A generalized protocol for a bacterial time-kill assay is provided below, based on established methodologies.
Time-Kill Assay Protocol
This protocol outlines the key steps for determining the bactericidal kinetics of an antimicrobial peptide.
A generalized workflow for a bacterial time-kill assay.
1. Inoculum Preparation: A bacterial culture is grown to the mid-logarithmic phase and then diluted to a standardized concentration, typically around 5 x 105 CFU/mL, in a suitable broth medium such as Mueller-Hinton Broth.
2. Antimicrobial Agent Preparation: The antimicrobial peptides are diluted to the desired concentrations (often multiples of the Minimum Inhibitory Concentration, MIC) in the same broth.
3. Incubation: The bacterial inoculum is added to the tubes containing the antimicrobial peptide solutions and a growth control (no peptide). The tubes are then incubated at 37°C with shaking.
4. Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), an aliquot is removed from each tube.
5. Viable Cell Counting: The collected aliquots are serially diluted and plated on nutrient agar plates. After incubation for 18-24 hours at 37°C, the number of colonies is counted to determine the CFU/mL.
6. Data Analysis: The log10 CFU/mL is plotted against time for each concentration of the antimicrobial peptide to generate time-kill curves.
Conclusion
Both this compound and melittin are potent bactericidal agents with rapid killing kinetics. Melittin has been extensively studied, and its time-kill profile against various multidrug-resistant bacteria is well-documented, showcasing a clear concentration-dependent and time-dependent activity. This compound also demonstrates remarkable speed in its bactericidal action, achieving a significant reduction in bacterial load within a very short timeframe.
For drug development professionals, the choice between these or similar peptides would depend on the specific application, target pathogen, and desired kinetic profile. Further detailed time-kill kinetic studies on this compound against a broader range of clinically relevant pathogens are warranted to provide a more comprehensive head-to-head comparison with well-characterized peptides like melittin. Understanding these kinetic profiles is crucial for optimizing dosing regimens and predicting therapeutic outcomes.
References
- 1. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptides on calcium phosphate-coated titanium for the prevention of implant-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of antimicrobial peptides on Staphylococcus aureus growth and biofilm formation in vitro following isolation from implant-associated infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides: From Design to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of antimicrobial peptides on Staphylococcus aureus growth and biofilm formation in vitro following isolation from implant-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Biocompatibility: A Comparative Analysis of Tet-213 Coated and Uncoated Implants
For researchers, scientists, and drug development professionals, understanding the in vivo biocompatibility of novel implant coatings is paramount for advancing medical device technology. This guide provides a comparative analysis of implants coated with the antimicrobial peptide Tet-213 versus traditional uncoated implants, drawing upon available preclinical data to objectively assess their performance.
While direct comparative in vivo studies on this compound coated implants are emerging, this guide synthesizes current knowledge from in vitro assessments of this compound and analogous in vivo studies of other antimicrobial peptide (AMP) coatings to provide a comprehensive overview. The primary advantage of a this compound coating lies in its potent antimicrobial properties, designed to combat implant-associated infections, a significant clinical challenge.
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating the biocompatibility and efficacy of antimicrobial peptide coatings, which can be considered indicative of the expected performance of this compound coated implants compared to uncoated controls.
Table 1: In Vivo Osseointegration and Bone Formation
| Parameter | Antimicrobial Peptide Coated Implant | Uncoated Implant | Animal Model | Time Point | Finding |
| Bone-to-Implant Contact (BIC) (%) | No significant difference | No significant difference | Rabbit | 6 weeks | Antimicrobial peptide (GL13K) coating did not impede osseointegration compared to the control.[1][2] |
| Bone Volume/Total Volume (BV/TV) (%) | No significant difference | No significant difference | Rabbit | 6 weeks | Similar bone volume was observed around both coated (GL13K) and uncoated implants.[1][2] |
| New Bone Formation | Enhanced | Standard | Rat | 2 months | Peptide-coated surfaces (DOPA-P1@P2) were found to regulate bone regeneration and enhance interfacial osseointegration.[3] |
Table 2: In Vivo Antibacterial Efficacy
| Parameter | Antimicrobial Peptide Coated Implant | Uncoated Implant | Animal Model | Finding |
| Bacterial Load (CFU) | Up to 2 log10 reduction | Control level | Mouse/Rat | Melimine coating significantly reduced bacterial load in subcutaneous infection models.[4] |
| Infection Rate | 2 deep infections out of 12 | 7 deep infections out of 12 | Mouse | Antimicrobial polymer-coated transcutaneous implants showed significantly lower infection rates.[5][6] |
| Bacterial Adhesion & Biofilm Formation | Significantly reduced | Control level | N/A | In vitro studies show this compound coatings strongly reduce the growth and biofilm formation of S. aureus.[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of biocompatibility studies. Below are representative experimental protocols employed in the assessment of antimicrobial peptide-coated implants.
In Vivo Osseointegration Study in a Rabbit Model
A study evaluating an antimicrobial peptide (GL13K) coated titanium implant provides a relevant model for assessing osseointegration.[1][2]
-
Implant Preparation: Titanium implants (3.75 mm wide, 7 mm long) were either coated with the GL13K peptide or left uncoated (control).
-
Animal Model: Six male Japanese White rabbits were used.
-
Surgical Procedure: Coated and uncoated implants were randomly placed in the femoral condyles of the rabbits. A drill hole without an implant served as a control for natural bone healing.
-
Healing Period: The animals were allowed to heal for 6 weeks.
-
Analysis:
-
Micro-CT Analysis: After sacrifice, the femurs were harvested and scanned using micro-computed tomography to quantify bone volume around the implants.
-
Histological Analysis: The implant sites were processed for undecalcified histology. Sections were prepared and stained to visualize the bone-implant interface.
-
Histomorphometric Analysis: The percentage of bone-to-implant contact (BIC) and bone area within the threads were calculated from the histological sections.
-
In Vivo Subcutaneous Infection Model
To assess the antimicrobial efficacy of a melimine-coated titanium implant, a rodent subcutaneous infection model was utilized.[4]
-
Implant Preparation: Titanium discs were coated with the antimicrobial peptide melimine. Uncoated discs served as controls.
-
Animal Model: Mice and rats were used for the subcutaneous implantation.
-
Surgical and Infection Procedure: The coated and uncoated discs were implanted into subcutaneous pockets on the backs of the animals. A known concentration of bacteria (Pseudomonas aeruginosa or Staphylococcus aureus) was injected into the pocket.
-
Evaluation: After a set period (e.g., 48 hours), the implants and surrounding tissue were explanted.
-
Bacterial Load Quantification: The explanted implants were sonicated to dislodge adherent bacteria, and the resulting solution was serially diluted and plated on agar plates. The number of colony-forming units (CFU) was counted to determine the bacterial load.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate key processes in the evaluation and mechanism of coated implants.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo osseointegration of dental implants with an antimicrobial peptide coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide-based inflammation-responsive implant coating sequentially regulates bone regeneration to enhance interfacial osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial peptide melimine coating for titanium and its in vivo antibacterial activity in rodent subcutaneous infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo comparative study of tissue reaction to bare and antimicrobial polymer coated transcutaneous implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of antimicrobial peptides on Staphylococcus aureus growth and biofilm formation in vitro following isolation from implant-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tet-213: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Treat all peptide waste as potentially hazardous chemical waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles or a face shield, and a fully buttoned lab coat.[1][2]
-
Designated Area: Conduct all handling and disposal activities within a designated and well-ventilated area, such as a fume hood, to prevent inhalation of any aerosolized powders.[1]
-
Consult Institutional Guidelines: Always prioritize and follow your institution's specific protocols for chemical and hazardous waste disposal.[1][3][4]
Quantitative Data for Disposal Procedures
For enhanced safety, chemical inactivation of peptide solutions is a recommended step before disposal. This process involves hydrolyzing the peptide bonds to render the molecule biologically inactive.
| Parameter | Specification | Purpose |
| Inactivation Reagents | 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) | To achieve hydrolysis of the peptide bonds. |
| Inactivation Time | Minimum 24 hours | To ensure the complete degradation of the peptide. |
| Final pH for Aqueous Waste | 6.0 - 8.0 | To meet typical requirements for institutional wastewater stream disposal. |
| Waste Storage | Secure, designated secondary containment area at room temperature | To safely store waste containers pending scheduled disposal pickups. |
This data is based on general protocols for peptide inactivation. Always consult your institution's specific guidelines.
Step-by-Step Disposal Protocol
The proper disposal method for Tet-213 depends on its form (lyophilized powder, liquid solution, or contaminated solid waste). Never dispose of this compound or its solutions down the sink. [3]
Part 1: Liquid Waste Disposal (Stock Solutions and Used Media)
For liquid waste containing this compound, chemical inactivation is the preferred method before collection for disposal.
Experimental Protocol for Chemical Inactivation:
-
Select Inactivation Reagent: Choose either 1 M HCl for acid hydrolysis or 1 M NaOH for base hydrolysis.
-
Perform Inactivation: In a designated chemical fume hood, add the chosen inactivation reagent to the this compound solution. Allow the mixture to stand for a minimum of 24 hours in a clearly labeled, sealed, and appropriate waste container.
-
Neutralization: After the 24-hour inactivation period, carefully neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base such as sodium bicarbonate. For basic solutions, add a weak acid.
-
Collection: Transfer the neutralized solution into a designated hazardous waste container for aqueous chemical waste. Ensure the container is properly labeled with all constituents.
-
Storage and Disposal: Store the container in a designated hazardous waste accumulation area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[1]
Part 2: Solid Waste Disposal
Solid waste includes lyophilized powder, empty vials, and contaminated lab materials such as pipette tips, gloves, and wipes.
-
Lyophilized Powder and Empty Vials: Unused lyophilized this compound powder and its original vial should be disposed of directly into a designated container for solid chemical waste. Do not attempt to open a container of expired or unused powder.
-
Contaminated Materials: Collect all contaminated items, such as gloves, pipette tips, and bench paper, in a clearly labeled, leak-proof hazardous waste container or bag.[3]
-
Segregation: Ensure that solid peptide waste is segregated from other types of laboratory waste (e.g., biohazardous or radioactive waste) according to your institution's protocols.
-
Storage and Disposal: Store the sealed solid waste container in the designated hazardous waste accumulation area for scheduled pickup by your institution's EHS personnel.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Logistical Information for Handling Tet-213
This document provides crucial procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Tet-213, a potent alpha-emitting radionuclide. Given the limited specific data on this compound, this guidance is based on established protocols for astatine-211 (At-211), a comparable alpha-emitter used in targeted alpha therapy. Adherence to these protocols is critical for minimizing radiation exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary goal of PPE is to prevent internal and external contamination with alpha-emitting radionuclides. Alpha particles have a very short range and cannot penetrate the outer layer of skin; however, they are extremely hazardous if inhaled, ingested, or absorbed through wounds.[1][2] Therefore, a multi-layered approach to PPE is mandatory.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or polyvinylidene chloride gloves is recommended.[2][3] | Studies have shown that astatine-211 can penetrate latex gloves.[3] Double-gloving provides an extra layer of protection against contamination. |
| Lab Coat | Standard laboratory coat. | To prevent contamination of personal clothing. |
| Eye Protection | Protective glasses or a face shield are required.[4] | To protect the eyes from splashes of radioactive solutions. |
| Footwear | Closed-toe shoes. | To protect the feet from spills. |
Enhanced PPE for Higher Risk Procedures:
For procedures with a higher risk of aerosol generation or spills, the following additional PPE is required:
| PPE Component | Specification | Rationale |
| Respiratory Protection | N95/P100 respirator or a powered air-purifying respirator (PAPR).[5] | To prevent the inhalation of airborne radioactive particles. |
| Body Protection | Full-body protective suit (e.g., Tyvek®).[5] | For comprehensive protection against widespread contamination. |
| Shoe Covers | Disposable, waterproof shoe covers.[6] | To prevent the spread of contamination outside the work area. |
Operational Plan: Handling this compound
All work with this compound must be conducted in a designated radiological controlled area, specifically within a fume hood or a glove box to contain any potential contamination.[7]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area (fume hood or glove box) is clean and free of unnecessary items.
-
Cover the work surface with absorbent paper with a waterproof backing.[4]
-
Assemble all necessary materials and equipment before introducing the radionuclide.
-
Don the required core PPE.
-
-
Radionuclide Handling:
-
Perform all manipulations of open radioactive sources within the designated containment (fume hood or glove box).
-
Use forceps or tongs to handle vials and other contaminated items to increase distance.
-
Work diligently and efficiently to minimize exposure time.
-
Continuously monitor the work area for contamination using an appropriate alpha survey meter (e.g., ZnS(Ag) scintillator).[7]
-
-
Post-Handling:
-
Securely cap all containers of radioactive material.
-
Clean and decontaminate the work area.
-
Survey hands, clothing, and the work area for contamination before leaving the controlled area.
-
Remove and dispose of PPE in the designated radioactive waste containers.
-
Disposal Plan for this compound Waste
Proper disposal of radioactive waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
All disposable items that have come into contact with this compound (e.g., gloves, absorbent paper, pipette tips) must be placed in a designated, clearly labeled radioactive waste container.
-
The container should be lined with a durable plastic bag.
-
-
Liquid Waste:
-
Aqueous and organic radioactive liquid waste must be collected in separate, designated, and properly labeled containers.
-
Do not mix radioactive waste with non-radioactive waste.
-
-
Sharps Waste:
-
Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-proof radioactive sharps container.
-
-
Waste Storage and Disposal:
-
All radioactive waste containers must be sealed and stored in a designated, shielded, and secure location.
-
Waste disposal must be carried out in accordance with institutional and national regulations. Contact your institution's Radiation Safety Officer for specific disposal procedures.
-
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. Exploiting Critical Evidence Contaminated with Alpha Emitting Radionuclides [inis.iaea.org]
- 2. Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection from contamination by 211At, an enigmatic but promising alpha-particle-emitting radionuclide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manual on the proper use of sodium astatide ([211At]NaAt) injections in clinical trials for targeted alpha therapy (1st edition) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 6. Radiological Incidents - Recommendations on the selection of PPE - Defense Centers for Public Health - Aberdeen [ph.health.mil]
- 7. α-Emitters for Radiotherapy: From Basic Radiochemistry to Clinical Studies—Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
